Product packaging for Magnesium ion(Cat. No.:CAS No. 102781-35-1)

Magnesium ion

Cat. No.: B179024
CAS No.: 102781-35-1
M. Wt: 24.305 g/mol
InChI Key: JLVVSXFLKOJNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium ions (Mg²⁺) are indispensable divalent cations for a vast array of biochemical and cellular research applications. As a cofactor for over 600 enzymatic reactions, Mg²⁺ is fundamental for studies involving ATP metabolism, energy production, nucleic acid synthesis, and protein function . Its critical role extends to stabilizing the structure of DNA and RNA and is essential for the activity of polymerases and other nucleic acid-interacting enzymes . In biomedical research, magnesium ions are investigated for their neuroprotective properties. Studies indicate Mg²⁺ acts as a physiological N-methyl-D-aspartate (NMDA) receptor antagonist, mitigating calcium influx and secondary injury in models of nerve damage, thereby showing promise for research in peripheral nerve and spinal cord injury regeneration . Furthermore, the degradation products of magnesium-based biomaterials, which release Mg²⁺ ions, are known to create a neuroprotective microenvironment by modulating inflammatory responses and inhibiting apoptosis, highlighting its value in neural interface and tissue engineering studies . Mg²⁺ is also crucial for research on cardiovascular and metabolic diseases. It is a key subject in studies of ion transport and signal transduction, exemplified by its requirement for the function of the Na⁺,K⁺-ATPase, a critical enzyme for maintaining cellular electrochemical gradients . This product is intended For Research Use Only. It is not for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mg+2 B179024 Magnesium ion CAS No. 102781-35-1

Properties

IUPAC Name

magnesium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVVSXFLKOJNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Mg+2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020091
Record name Magnesium cation
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Molecular Weight

24.305 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Magnesium
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CAS No.

22537-22-0, 7439-95-4
Record name Magnesium(2+)
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Record name Magnesium cation
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Record name Magnesium cation
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Record name Magnesium cation
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Record name MAGNESIUM CATION
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Record name Magnesium
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Melting Point

651 °C
Record name Magnesium cation
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Record name Magnesium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Magnesium Ion in Biological Systems: Molecular and Cellular Mechanisms

Magnesium Ion as an Enzymatic Cofactor and Catalytic Regulator

Magnesium ions are pivotal for the function of a wide range of enzymes, acting as both a catalyst and a regulator. catalysis.blognumberanalytics.com It is estimated that over 90% of cellular ATP exists in a complex with Mg²⁺, forming the biologically active state. nih.govdiva-portal.org The interaction of Mg²⁺ with enzymes can be broadly categorized into two classes: enzymes in the glycolytic pathway where Mg²⁺ acts as an allosteric modulator and is also directly involved in the catalytic reaction, and enzymes where Mg²⁺ is complexed with nucleotide di- and tri-phosphates for phosphoryl transfer. wikipedia.org

Mechanisms of Catalytic Facilitation by this compound in Enzyme Active Sites

The catalytic prowess of the this compound in enzyme active sites stems from several key mechanisms. Its high charge density allows it to function as a potent Lewis acid, attracting electrons and polarizing bonds within the substrate. nih.govdiva-portal.org This is particularly important in reactions involving phosphate (B84403) groups, where Mg²⁺ can coordinate with the phosphate, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. nih.govdiva-portal.orglibretexts.org This electrostatic catalysis is a fundamental aspect of its function. nih.govdiva-portal.org

Furthermore, Mg²⁺ plays a critical role in the proper positioning and orientation of substrates within the active site. nih.govdiva-portal.org For instance, in adenylate kinase, Mg²⁺ induces a significant conformational rearrangement of the ATP and ADP substrates, adjusting the angle for phosphoryl transfer by approximately 30 degrees to an optimal geometry for catalysis. nih.govdiva-portal.org This alignment is crucial for an efficient nucleophilic attack. nih.govdiva-portal.org The ion can act as a bridge between the enzyme and the substrate or between different parts of the substrate, ensuring the reacting atoms are in the correct proximity and orientation for the reaction to proceed. bioline.org.br

Role of this compound in Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental to cellular processes like signal transduction and energy metabolism, and they are heavily dependent on the presence of magnesium ions. nih.govdiva-portal.org In these reactions, a phosphate group is transferred from a donor to an acceptor molecule. libretexts.org The negatively charged phosphate groups of molecules like ATP are shielded by oxygen atoms, making the phosphorus atom a poor electrophile.

Magnesium ions overcome this by coordinating with the non-bridging phosphate oxygens. libretexts.orglibretexts.org This interaction pulls electron density away from the phosphorus atom, making it more electrophilic and vulnerable to attack by a nucleophile. libretexts.orglibretexts.org Many enzymes that catalyze phosphoryl transfer reactions, such as kinases and phosphatases, have active sites designed to bind one or more Mg²⁺ ions to facilitate this process. numberanalytics.comnih.gov The two-metal-ion mechanism is a common strategy where two Mg²⁺ ions are optimally positioned at a distance of about 3 to 4 Å to facilitate the phosphoryl transfer. oup.comnih.gov One metal ion activates the nucleophile, while the other stabilizes the leaving group. nih.gov

The table below illustrates the role of magnesium ions in the phosphoryl transfer reactions of several key enzymes.

EnzymeSubstrate(s)Role of this compound
Adenylate Kinase ATP, AMPInduces conformational rearrangement of substrates, optimizing the angle for nucleophilic attack and facilitating direct phosphoryl transfer. nih.govdiva-portal.org
Protein Kinase A (PKA) ATP, Protein SubstrateEssential for co-binding of ATP and assists in the phosphoryl transfer to serine/threonine residues, but also accelerates product release for efficient turnover. rsc.org
Alkaline Phosphatase (ALP) p-Nitrophenylphosphate (pNPP)Acts as a regulatory ion, inducing a conformational change that converts the enzyme into a more active form. bioline.org.br
DNA Polymerase dNTP, DNA templateA second, weakly bound Mg²⁺ ion facilitates the catalytic reaction and increases nucleotide specificity by enhancing the rate of chemistry and reducing the rate of enzyme opening. biorxiv.org
Ras (GTPase) GTPContributes to the catalysis of GTP hydrolysis by forcing the triphosphate into a stretched conformation that is closer to the transition state. nih.govnih.gov

This compound Influence on Enzyme Conformational Dynamics

The binding of magnesium ions can significantly influence the conformational dynamics of enzymes, leading to changes in their activity. wikipedia.org These conformational shifts can range from minor local adjustments in the active site to large-scale domain movements. nih.govdiva-portal.orgnih.gov For example, in adenylate kinase, the binding of Mg²⁺ is coupled to large-scale conformational changes that generate the closed and catalytically active state. nih.gov

Specificity and Selectivity of this compound in Enzyme Binding

Enzymes exhibit a degree of specificity and selectivity for magnesium ions over other divalent cations. This preference is determined by several factors, including the chemical environment of the binding site, the coordination geometry, and the size of the ion. oup.com Magnesium ions have a small ionic radius (0.72 Å) and a preference for octahedral coordination with oxygen-containing ligands. diva-portal.orgoup.com This makes it particularly suitable for binding to the phosphate groups of nucleotides and to carboxylate groups of amino acid residues like aspartate and glutamate. mdpi.com

The energy penalty for changing the coordination number of Mg²⁺ from its preferred six is high, contributing to its selectivity. iucr.org In contrast, other ions like Ca²⁺ have a larger ionic radius and more flexible coordination numbers, while ions like Zn²⁺ can also bind to nitrogen and sulfur ligands. iucr.org The stringent requirement for two optimally coordinated Mg²⁺ ions in many phosphoryl transfer reactions is a basis for catalytic specificity. oup.comnih.gov However, it's important to note that Mg²⁺-binding sites are not always highly specific, especially given the high intracellular concentration of Mg²⁺. mdpi.com In some cases, other divalent cations like Mn²⁺ can substitute for Mg²⁺, although often with lower catalytic efficiency. rsc.org

This compound Interactions with Nucleic Acids

Magnesium ions are essential for the proper structure and function of nucleic acids, particularly RNA. cambridge.org The negatively charged phosphodiester backbone of RNA creates strong electrostatic repulsion that would otherwise prevent it from folding into complex three-dimensional structures. gene-quantification.de

Structural Stabilization of RNA by this compound

Magnesium ions play a critical role in stabilizing the tertiary structure of RNA. pnas.org They achieve this through two primary modes of interaction: diffuse binding and site-specific binding. pnas.orgresearchgate.net In diffuse binding, hydrated Mg²⁺ ions form an "ion atmosphere" around the RNA, nonspecifically shielding the negative charges of the phosphate backbone. pnas.orgresearchgate.net This long-range electrostatic interaction is crucial for overcoming the repulsive forces and allowing the RNA to fold. pnas.orgresearchgate.net

Site-specific binding involves the direct coordination of a dehydrated or partially dehydrated Mg²⁺ ion with specific ligands on the RNA molecule, such as phosphate oxygens or nucleotide bases. pnas.orgresearchgate.net These interactions are often found in pockets of high negative electrostatic potential within the folded RNA structure and can provide significant stabilization to specific tertiary motifs. gene-quantification.depnas.org For example, in transfer RNA (tRNA), up to six contact ion pairs between Mg²⁺ and phosphate groups have been identified, which are critical for stabilizing its L-shaped tertiary structure. acs.org

The table below summarizes the role of magnesium ions in stabilizing various RNA structures.

RNA StructureRole of this compound
Transfer RNA (tRNA) Stabilizes the L-shaped tertiary structure through both diffuse and site-specific binding, with contact ion pairs forming at sites of high negative charge density. acs.org
Ribozymes (e.g., Group I Intron) Essential for folding into a catalytically active conformation; a single site-bound Mg²⁺ can be crucial for stability in some cases. gene-quantification.depnas.org
Ribosomal RNA (rRNA) Diffusely bound Mg²⁺ ions play a dominant role in stabilizing the folded structure by accumulating in regions of high negative electrostatic potential. pnas.org
RNA Aptamers Increases thermal stability and is crucial for forming the binding-competent conformer. acs.org
Diffuse Binding Modes and Electrostatic Interactions

Diffuse binding involves fully hydrated magnesium ions, Mg(H₂O)₆²⁺, interacting with the RNA molecule through nonspecific, long-range electrostatic forces. researchgate.netnih.govpnas.org These hydrated ions form a diffuse cloud around the highly negatively charged phosphate backbone of the RNA, effectively neutralizing its charge. nih.govnih.gov This process is not characterized by direct contact with the RNA but rather by the accumulation of Mg²⁺ in regions of high negative electrostatic potential. pnas.org This electrostatic screening reduces the repulsion between phosphate groups, which is a critical prerequisite for the compaction of RNA into its functional three-dimensional structure. gatech.edu The stabilization provided by these diffusely bound ions can be substantial and is often the dominant factor in the folding of many RNA structures. nih.govpnas.orgacs.org

Theoretical models, such as the Poisson-Boltzmann equation, are used to describe this phenomenon, treating the hydrated Mg²⁺ ions as an ensemble distributed according to the electrostatic potential surrounding the nucleic acid. pnas.orgacs.org These models show that even without direct binding, the preferential accumulation of Mg²⁺ around a folded RNA, compared to its unfolded state, provides significant stabilization energy. pnas.org

Site-Specific Binding and Inner-Sphere Coordination

In contrast to diffuse binding, site-specific binding involves the direct coordination of a partially or fully dehydrated this compound with specific atoms on the RNA molecule. researchgate.netnih.gov This inner-sphere coordination occurs when Mg²⁺ binds to electronegative pockets created by the specific three-dimensional fold of the RNA. oup.comoup.com These pockets act as ligands, displacing water molecules from the ion's first coordination shell. researchgate.netnih.gov

The primary ligands for inner-sphere coordination on RNA are the non-bridging oxygen atoms of the phosphate groups. gatech.eduresearchgate.net However, base heteroatoms (like N7 of guanine) and ribose 2'-hydroxyl groups can also participate in coordinating the this compound. nih.govmdpi.com This type of binding is characterized by a strong coulombic attraction, but it also incurs a significant energetic penalty due to the desolvation of both the ion and the RNA binding site. pnas.org Consequently, site-binding is most favorable in locations with exceptionally high negative electrostatic potential. pnas.org These specific interactions can lock in local structural elements and are often critical for the catalytic activity of ribozymes. gatech.edunih.gov

| Site-Specific Binding | Partially or fully dehydrated | Inner-sphere coordination | Phosphate oxygens, base heteroatoms, ribose hydroxyls | Strong coulombic attraction vs. high desolvation penalty | Structural stabilization of specific motifs, catalysis oup.compnas.orgmdpi.com |

Influence on RNA Folding and Tertiary Structure

The presence of magnesium ions is a determining factor for the ability of large RNA molecules, such as ribozymes and transfer RNA (tRNA), to fold into their complex and functionally active tertiary structures. researchgate.netoup.comgatech.eduacs.org The neutralization of the dense negative charges on the phosphate backbone by both diffuse and site-bound Mg²⁺ allows distant parts of the RNA chain to come into close proximity, a requirement for forming the intricate folds, loops, and junctions that characterize a functional RNA molecule. nih.govgatech.edu

For many RNA molecules, the folded tertiary structure is so heavily dependent on Mg²⁺ that it is unstable in its absence, even in high concentrations of monovalent cations. pnas.org The stabilization energy afforded by Mg²⁺ is the difference in the free energy of ion-RNA interactions between the folded and unfolded states. pnas.orgnih.gov Studies on specific RNA structures, like the P4-P6 domain of the Tetrahymena group I intron, have shown that diffusely bound ions play a dominant role in stabilizing the native structure. pnas.org However, site-bound ions are often crucial for organizing the precise geometry of active sites within ribozymes. oup.com Chelated magnesium ions, where Mg²⁺ is bound to metabolites, can also enhance the thermodynamic stability and catalytic function of RNA under cellular conditions. nih.govacs.org

This compound in DNA Structure and Stability

Magnesium ions are also essential for the structure and stability of DNA. researchgate.net They interact with the DNA double helix primarily through electrostatic forces, influencing its conformation and dynamics. nih.govnih.govnih.gov

Electrostatic Screening of DNA Backbone

Similar to its role in RNA, the primary function of Mg²⁺ in the context of DNA is to screen the electrostatic repulsion between the negatively charged phosphate groups of the DNA backbone. nih.govnih.gov This charge neutralization is significantly more efficient with divalent cations like Mg²⁺ compared to monovalent cations such as Na⁺. ijs.si The increased screening by Mg²⁺ leads to a greater stabilization of the DNA double helix, which is experimentally observed as an increase in the DNA's melting temperature (Tm) with increasing Mg²⁺ concentration. nih.gov This stabilization is attributed to the decrease in electrostatic repulsion, allowing for a more stable helical structure. nih.gov Molecular dynamics simulations have further shown that the presence of Mg²⁺ attenuates the fluctuations of the phosphate backbone. nih.gov

This compound Effects on DNA Conformation

Magnesium ions influence the conformation of the DNA double helix. At modest concentrations, Mg²⁺ ions help to stabilize the canonical B-form of DNA. nih.gov Infrared spectroscopy studies have shown that as magnesium ions bind to the phosphate region, characteristics of the A-conformation of DNA diminish while the B-conformation becomes fully stabilized. nih.gov

The binding of Mg²⁺ to DNA is not entirely uniform. Molecular dynamics simulations indicate a preference for the major groove over the minor groove. nih.gov This preference is thought to be due to the steric hindrance faced by the bulky hexahydrated this compound, making the wider major groove more accessible. nih.gov Furthermore, there is a sequence-specific preference for binding in the major groove at G-C base pairs. acs.org The electrostatic potential created by the N7 and O6 atoms of guanine (B1146940) provides a favorable environment for hydrogen bonding with the hydrated Mg²⁺ ion. acs.org While the binding of Mg²⁺ generally stabilizes the B-form, under certain conditions, such as at very high, non-physiological concentrations, it can induce structural transitions to more compact forms. nih.gov

Table 2: Effects of Mg²⁺ on DNA Properties

Property Effect of this compound Mechanism References
Thermal Stability Increases melting temperature (Tm) Electrostatic screening of phosphate backbone repulsion nih.gov
Backbone Dynamics Reduces fluctuations of the phosphate backbone Attenuation of motion due to ion binding nih.govacs.org
Helical Conformation Stabilizes B-form DNA at modest concentrations Preferential binding and neutralization of backbone charges nih.gov

| Groove Binding | Preferential binding in the major groove, especially at G-C pairs | Favorable electrostatic environment and steric accessibility | nih.govacs.org |

This compound in Nucleic Acid Catalysis and Function

Magnesium ions are not merely structural components; they are frequently direct participants in the catalytic functions of nucleic acids, particularly ribozymes. oup.comgatech.edu Over 300 enzymes require Mg²⁺ for their catalytic action, including all enzymes that synthesize or utilize ATP, as well as those using other nucleotides for DNA and RNA synthesis. wikipedia.org

In ribozyme catalysis, such as in the hammerhead and Tetrahymena group I intron ribozymes, Mg²⁺ ions can play several roles. oup.comnih.gov They can help to correctly orient the substrate and stabilize the transition state of the phosphoryl transfer reaction. nih.gov This is often achieved by an inner-sphere coordination of Mg²⁺ within the active site, where the ion can act as a Lewis acid to activate a hydroxyl group for nucleophilic attack or to stabilize a developing negative charge on an oxygen atom. gatech.edu For example, in the Tetrahymena ribozyme, Mg²⁺ ions are coordinated to non-bridging oxygen atoms in the catalytic site, assisting in the formation of the active site and the chemical reaction. nih.gov In some cases, a two-metal-ion mechanism, similar to that seen in many protein-based polymerases and nucleases, has been proposed for ribozymes, where two closely spaced Mg²⁺ ions orchestrate the catalytic steps. oup.com The catalytic activity of some ribozymes shows a linear dependence on Mg²⁺ concentration, suggesting that even weakly bound or diffusely associated ions can contribute to the catalytic process. oup.com

This compound Homeostasis and Transport Systems in Cellular Environments

The maintenance of a stable intracellular environment, or homeostasis, is critical for cellular function, and this principle holds true for the this compound (Mg²⁺). As the second most abundant intracellular cation after potassium, magnesium is integral to a vast array of physiological and biochemical processes. revistanefrologia.comwikipedia.org Its concentration within the cell is tightly regulated, a necessity driven by its roles in enzyme catalysis, energy metabolism, signal transduction, and the structural integrity of proteins and nucleic acids. revistanefrologia.comontosight.ainih.gov This regulation is achieved through a sophisticated interplay of transport systems embedded within cellular membranes and intracellular buffering mechanisms. ontosight.ai

Regulation of Intracellular this compound Concentrations

The concentration of total magnesium within mammalian cells is substantial, yet the vast majority—approximately 90% to 95%—is bound to various cellular components or sequestered within organelles. ahajournals.org This binding and sequestration leaves only a small fraction, typically between 0.5 to 1 millimolar (mM), as free, ionized magnesium (Mg²⁺) in the cytosol. nih.gov This free Mg²⁺ is the biologically active form, and its concentration is maintained within a narrow range, far from its electrochemical equilibrium. ahajournals.org If left to passive forces alone, the intracellular Mg²⁺ concentration would be significantly higher due to the negative membrane potential. ahajournals.org

The regulation of intracellular Mg²⁺ is a dynamic process involving several key elements:

Intracellular Buffering: A significant portion of intracellular Mg²⁺ is buffered by binding to molecules such as adenosine (B11128) triphosphate (ATP), other phosphonucleotides, and various proteins. nih.gov This buffering capacity helps to maintain a stable concentration of free Mg²⁺ despite fluxes across the cell membrane. nih.gov

Organellar Sequestration: Intracellular organelles, particularly mitochondria and the endoplasmic/sarcoplasmic reticulum, serve as important reservoirs for magnesium. ahajournals.orgahajournals.org For instance, β-adrenergic agonists can trigger the release of Mg²⁺ from mitochondria, which contributes to its subsequent efflux from the cell. ahajournals.orgahajournals.org Conversely, other stimuli can enhance Mg²⁺ uptake into these organelles. ahajournals.org This dynamic sequestration and release allow for rapid adjustments to cellular magnesium levels without drastic changes in the free cytosolic concentration. ahajournals.org

Transport Across Membranes: The plasma membrane and the membranes of intracellular organelles are equipped with a variety of transport proteins that mediate the influx and efflux of Mg²⁺. ontosight.ainih.gov These transporters are the primary regulators of the total cellular magnesium content and are responsive to various hormonal and metabolic signals. ahajournals.orgnih.gov For example, insulin (B600854) has been shown to stimulate Mg²⁺ uptake in cardiac cells, while β-adrenergic agonists can promote its efflux. ahajournals.org

The intricate coordination of these mechanisms ensures that the intracellular concentration of free Mg²⁺ is precisely controlled, allowing it to fulfill its diverse physiological roles without reaching toxic levels. The apparent stability of cytosolic free Mg²⁺, even in the face of significant total cellular Mg²⁺ fluxes, underscores the efficiency of these regulatory systems. ahajournals.orgnih.gov

Mechanisms of this compound Uptake and Efflux Across Cell Membranes

The movement of magnesium ions across the hydrophobic barrier of the cell membrane is a mediated process, facilitated by a diverse array of specialized protein transporters and channels. wikipedia.orgontosight.aiontosight.ai These systems are responsible for both the uptake (influx) of Mg²⁺ into the cell and its removal (efflux), thereby maintaining the delicate balance of intracellular magnesium concentration. The primary families of prokaryotic Mg²⁺ transport systems include CorA, MgtA/B, and MgtE. researchgate.net Eukaryotic cells possess homologs of these systems, as well as unique transporters. researchgate.net

The primary mechanisms governing Mg²⁺ transport can be broadly categorized as follows:

Channel-mediated transport: This involves proteins that form a pore through the membrane, allowing Mg²⁺ to pass down its electrochemical gradient. nih.govontosight.ai

Transporter-mediated transport: This includes carriers and pumps that bind to Mg²⁺ and undergo a conformational change to move it across the membrane. ontosight.aiontosight.ai This can be a passive process or an active one requiring energy. researchgate.net

Ion exchange: In this mechanism, the transport of Mg²⁺ is coupled to the movement of another ion, such as sodium (Na⁺), in the opposite direction. ontosight.aiderangedphysiology.com

The following subsections will delve into the specific families of proteins that constitute these transport mechanisms.

The CorA (Cobalt resistance A) family of transporters represents the primary pathway for Mg²⁺ uptake in the majority of prokaryotes and has functional homologs in eukaryotes, such as the mitochondrial Mrs2 protein. nih.govportlandpress.combiorxiv.org These proteins are ubiquitous and essential for maintaining magnesium homeostasis. portlandpress.combiorxiv.org Structurally, CorA transporters are homopentamers, forming a distinct funnel-shaped channel through the cell membrane. nih.gov Each of the five subunits contributes two transmembrane helices. nih.gov

Key features of the CorA transport mechanism include:

Ion Selectivity: While primarily transporting Mg²⁺, CorA channels can also permit the passage of other divalent cations like cobalt (Co²⁺) and nickel (Ni²⁺). nih.gov The selectivity is partly determined by a conserved Gly-Met-Asn (GMN) motif located in a short extracellular loop, which is believed to be crucial for the initial binding and uptake of the hydrated Mg²⁺ ion. pnas.org

Gating Mechanism: The transport of ions through the CorA channel is a regulated process, or "gated." The structure of the transporter can exist in both open and closed states. It is proposed that the binding of Mg²⁺ to regulatory sites within the large intracellular cytoplasmic domain triggers a conformational change. portlandpress.compnas.org This change involves a helical rotation that converts a polar, ion-permeable pathway into a narrow, hydrophobic pore, effectively closing the gate and preventing further ion passage. pnas.org This allows the cell to sense and respond to the intracellular Mg²⁺ concentration, preventing toxic accumulation. nih.gov

Transport Process: CorA facilitates the movement of Mg²⁺ down its electrochemical gradient. biorxiv.orgd-nb.info The transport process involves the coordination of a partially hydrated Mg²⁺ ion by polar residues that line the channel pore. pnas.org

The crystal structure of CorA from Thermotoga maritima was the first of any divalent cation transporter to be determined, providing significant insights into the mechanics of Mg²⁺ transport. nih.govnih.gov

The MgtA and MgtB transporters are members of the P-type ATPase superfamily, a large group of pumps that utilize the energy from ATP hydrolysis to transport ions and other substrates across membranes. biorxiv.orgnih.gov Found primarily in eubacteria like Salmonella enterica, these transporters are typically induced under conditions of low magnesium availability to ensure the cell can acquire sufficient amounts of this essential ion. nih.govtandfonline.com

Distinctive characteristics of MgtA/MgtB transporters include:

Energy-Coupled Transport: As P-type ATPases, they undergo a cycle of phosphorylation and dephosphorylation, using the energy released from breaking down ATP to fuel the transport process. qmul.ac.ukgenome.jp

Direction of Transport: Unusually for P-type ATPases, which often pump ions against their concentration gradient, MgtA and MgtB mediate the influx of Mg²⁺ down its electrochemical gradient. researchgate.netqmul.ac.ukgenome.jp Their primary role is to enhance uptake when external magnesium is scarce. nih.gov

Structure: Recent high-resolution structures of MgtA obtained through cryo-electron microscopy have revealed that it can exist as a homodimer. biorxiv.orgnih.gov Each monomer has a structural architecture similar to other P-type ATPases, with a transmembrane domain and large cytosolic domains for nucleotide binding and phosphorylation. nih.gov The structure also identified cytoplasmic Mg²⁺ binding sites that may play a role in sensing intracellular magnesium levels. biorxiv.org

Regulation: The expression of the genes encoding MgtA and MgtB is tightly regulated by the intracellular magnesium concentration. qmul.ac.ukuniprot.org In E. coli and Salmonella, the PhoP/PhoQ two-component system senses low magnesium levels and activates the transcription of the mgtA gene. tandfonline.com

The deletion of mgtA and mgtB in Salmonella has been shown to reduce its virulence and survival within macrophages, highlighting the importance of these transporters in bacterial pathogenicity. biorxiv.orgnih.gov

The MgtE family represents another major class of magnesium transporters found ubiquitously across all domains of life, from bacteria to humans. wikipedia.orgwikipedia.orgrcsb.org In eukaryotes, the homologs of the bacterial MgtE proteins are known as the Solute Carrier family 41 (SLC41). researchgate.netnih.gov

MgtE Transporters: First identified in bacteria, MgtE proteins are crucial for Mg²⁺ uptake, especially in organisms that lack the CorA system. wikipedia.org Structurally, MgtE forms a homodimer in the cell membrane. rcsb.org Each subunit is composed of a C-terminal transmembrane domain with five helices that form the ion pore, and a large N-terminal cytosolic domain. wikipedia.orgrcsb.org This cytosolic domain acts as a sensor for intracellular Mg²⁺, regulating the opening and closing (gating) of the transmembrane pore. wikipedia.org This allows the transporter to adjust Mg²⁺ influx based on the cell's needs. rcsb.org

SLC41 Family: The vertebrate SLC41 family consists of three members: SLC41A1, SLC41A2, and SLC41A3. nih.govcreative-biolabs.com They share a distant but significant homology with the prokaryotic MgtE transporters. nih.govplos.org

SLC41A1: This is the best-characterized member of the family and has been identified as a Na⁺/Mg²⁺ exchanger, mediating the efflux (outflow) of Mg²⁺ from the cell in exchange for Na⁺ ions. researchgate.netmedsci.org It is expressed in various tissues, with high levels in the heart and testis. creative-biolabs.com

SLC41A2 and SLC41A3: Less is known about these members, but given their homology, they are also presumed to function as magnesium transporters. creative-biolabs.com SLC41A2 is expressed in tissues like lymph nodes, skin, and lungs. creative-biolabs.com

Functional Homology: The functional relationship between MgtE and SLC41 has been demonstrated in studies where the human SLC41A1 could functionally replace the missing magnesium transporters in a Salmonella strain. plos.org Furthermore, the bacterial MgtE protein was able to function as a plasma membrane Mg²⁺ transporter in vertebrate cells that were deficient in their own primary magnesium transport system. plos.org

The MgtE and SLC41 families represent a conserved evolutionary lineage of magnesium transporters, playing critical roles in both Mg²⁺ influx (MgtE) and efflux (SLC41A1).

In addition to transporters with prokaryotic origins, eukaryotic cells, particularly in mammals, possess unique and vital pathways for magnesium permeation, most notably the Transient Receptor Potential Melastatin (TRPM) channels.

TRPM6 and TRPM7 Channels: TRPM6 and TRPM7 are remarkable proteins that are unique in their structure, functioning as both an ion channel and an enzyme (a kinase), earning them the name "chanzymes." nih.govnih.govphysiology.org They are crucial for magnesium homeostasis in vertebrates. nih.govphysiology.org

Structure and Function: Both TRPM6 and TRPM7 form tetrameric channels in the cell membrane, with each subunit having six transmembrane segments that create a pore permeable to cations. nih.govmdpi.com This pore allows the influx of Mg²⁺, as well as other divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺). mdpi.comresearchgate.net Fused to the C-terminus of the channel is a functional α-kinase domain. nih.govmdpi.com

Regulation: The activity of these channels is inhibited by high intracellular concentrations of Mg²⁺ and Mg-ATP, providing a direct feedback mechanism to prevent magnesium overload. physiology.org This regulation is thought to occur at the level of the kinase domain. physiology.org

Mutations in the TRPM6 gene are the cause of a severe genetic disorder known as primary hypomagnesemia with secondary hypocalcemia (HSH), which underscores the channel's essential role in intestinal magnesium absorption. nih.govnih.gov

Other Permeation Pathways: While the aforementioned transporters are major players, other pathways contribute to cellular magnesium transport. For instance, the Na⁺/Ca²⁺ exchanger has been implicated in Mg²⁺ exchange in some cell types. ontosight.ai Additionally, paracellular transport, the movement of ions between cells through tight junctions, is a significant route for magnesium absorption, particularly in the kidney, a process mediated by proteins called claudins. wikipedia.org

MgtE and SLC41 Families of Transporters

Subcellular Compartmentalization of this compound

The this compound (Mg²⁺), the second most abundant intracellular cation after potassium, is meticulously compartmentalized within the cell to ensure proper cellular function. nih.govnih.govtg.org.au While total cellular Mg²⁺ concentrations are high, the concentration of free, unbound Mg²⁺ in the cytoplasm is maintained within a narrow range, typically 0.5-1 mM. nih.gov This represents less than 5% of the total cellular magnesium content. rsc.org The majority of intracellular Mg²⁺ is bound to various molecules, including adenosine triphosphate (ATP), or sequestered within organelles. nih.govrsc.org

Key intracellular stores of magnesium include the mitochondria and the endoplasmic reticulum (ER). nih.govnih.gov Mitochondria are capable of both accumulating and releasing Mg²⁺, highlighting their role as significant intracellular Mg²⁺ reservoirs. nih.gov The transport of Mg²⁺ into the mitochondrial matrix is facilitated by proteins such as Mrs2, which is located in the inner mitochondrial membrane. rsc.orgtechexplorist.com The endoplasmic reticulum also contains a substantial pool of Mg²⁺, with total concentrations estimated to be between 14 to 18 mM. nih.gov However, the precise mechanisms governing Mg²⁺ transport across the ER membrane are not as well understood as those in the mitochondria. nih.gov The nucleus and ribosomes also bind a significant amount of intracellular magnesium, which is crucial for their structural integrity and function. bibliotekanauki.pl

Recent research has identified a specific P-type ATPase transporter, ERMA (ER Mg²⁺ ATPase), responsible for the uptake of Mg²⁺ into the endoplasmic reticulum. uthscsa.edu This discovery underscores the importance of the ER as a regulated magnesium reservoir. uthscsa.edu The distribution of Mg²⁺ is not static; fluxes across the plasma membrane and between organelles occur in response to various metabolic and hormonal signals. nih.govnih.gov For instance, the metabolite lactate (B86563) can trigger the release of magnesium ions from the endoplasmic reticulum. techexplorist.comuthscsa.edu

Table 1: Subcellular Distribution of this compound

Cellular Compartment Total Mg²⁺ Concentration Key Features
Cytoplasm (Free) 0.5 - 1 mM nih.gov Represents <5% of total cellular Mg²⁺. rsc.org
Mitochondria Significant pool nih.gov Capable of both uptake and release of Mg²⁺. nih.gov
Endoplasmic Reticulum 14 - 18 mM nih.gov A major cellular Mg²⁺ store. nih.gov
Nucleus Bound to nucleic acids and proteins bibliotekanauki.pl Essential for structural stability. bibliotekanauki.pl

| Ribosomes | Bound to rRNA and proteins bibliotekanauki.plupf.edu | Crucial for ribosome structure and function. researchgate.net |

This compound in Cellular Signaling and Regulatory Pathways

This compound Modulation of Ion Channel Activity

The this compound is a critical modulator of various ion channels, thereby influencing cellular excitability and signaling. nih.govannualreviews.org Its effects are multifaceted, ranging from direct channel blockade to altering the voltage-dependent gating of channels. annualreviews.org

One of the most well-characterized roles of intracellular Mg²⁺ is the regulation of inwardly rectifying potassium (Kir) channels. annualreviews.orgwikipedia.org Cytosolic magnesium is responsible for the characteristic inward rectification of these channels by physically blocking the pore at positive membrane potentials, which limits the outward flow of potassium ions. annualreviews.orgwikipedia.organnualreviews.org This voltage-dependent block is crucial for maintaining the resting membrane potential and for the shape of the action potential in cells like cardiac myocytes. annualreviews.org

Magnesium also modulates the activity of other potassium channels. For instance, it can block the outward current of ATP-sensitive potassium channels in a voltage-dependent manner. annualreviews.org Studies on Kv1.5 and Kv2.1 potassium channels have shown that an increase in intracellular Mg²⁺ can cause a voltage-dependent block and shift the voltage-dependence of their activation and inactivation. ox.ac.uk

Furthermore, extracellular magnesium can influence ion channel function. It can enter and block calcium channels, reducing their current. annualreviews.org By screening membrane surface charges, extracellular Mg²⁺ can also shift the voltage-dependent gating parameters of calcium channels. annualreviews.org The regulation of ion channels is a key mechanism through which magnesium homeostasis impacts cellular physiology. tg.org.au

Interplay of this compound with Other Cations in Cellular Processes

The biological functions of magnesium ions are often intertwined with those of other cations, particularly calcium (Ca²⁺) and potassium (K⁺). This interplay is fundamental to numerous cellular processes.

The relationship between Mg²⁺ and Ca²⁺ is often described as antagonistic. Magnesium can compete with calcium for binding sites on proteins and transporters. mdpi.com For example, many calcium channels are dependent on magnesium, and high intracellular Mg²⁺ concentrations can inhibit the transport of Ca²⁺ into the cell and its release from the sarcoplasmic reticulum. tg.org.au This competition is crucial for modulating signaling pathways that are dependent on calcium.

Magnesium is also essential for the proper functioning of the Na⁺/K⁺-ATPase pump, a key enzyme that maintains the electrochemical gradients for sodium and potassium across the cell membrane. tg.org.au A deficiency in magnesium can impair the function of this pump, leading to an increase in intracellular sodium and a leakage of potassium out of the cells. tg.org.au This can result in hypokalemia (low potassium levels) that is only correctable with magnesium supplementation. tg.org.au

The ability of Mg²⁺ to modulate the activity of various ion channels, as discussed previously, directly impacts the cellular balance of other cations. For instance, by blocking potassium channels, Mg²⁺ helps to regulate potassium efflux and maintain intracellular potassium concentrations. annualreviews.org The interplay between Mg²⁺ and other cations is a critical aspect of maintaining cellular ion homeostasis and regulating cellular excitability and signaling. tg.org.auresearchgate.net

This compound Regulatory Roles in Metabolic Cycles

Magnesium is an indispensable cofactor for a vast number of enzymes, with estimates of over 600 enzymes requiring Mg²⁺ for their activity. mdpi.com This makes it a central regulator of virtually all major metabolic pathways, including glycolysis, the Krebs cycle (citric acid cycle), and cellular bioenergetics. bibliotekanauki.plmdpi.comicm.edu.pl

The primary role of Mg²⁺ in many of these reactions is its interaction with adenosine triphosphate (ATP). icm.edu.plwikipedia.org For ATP to be biologically active, it must be bound to a this compound, forming the Mg-ATP complex. wikipedia.orgwashington.edu This complexation facilitates the transfer of phosphate groups, a fundamental process in energy metabolism. mdpi.com The binding of Mg²⁺ to ATP weakens the terminal O-P bond, making the phosphate group more susceptible to nucleophilic attack. mdpi.com

In glycolysis, several key enzymes are regulated by Mg²⁺. Hexokinase, phosphofructokinase, phosphoglycerate kinase, and pyruvate (B1213749) kinase all require the Mg-ATP complex as a substrate. mdpi.comfrontiersin.org Other glycolytic enzymes, such as aldolase (B8822740) and enolase, require Mg²⁺ for their stability and activity. mdpi.com Similarly, in the Krebs cycle, Mg²⁺-dependent dehydrogenases are crucial for the pathway's progression. mdpi.com Free magnesium ions can also upregulate the activity of the pyruvate dehydrogenase complex, which links glycolysis to the Krebs cycle. preprints.org

The importance of Mg²⁺ in metabolism is further highlighted by studies showing that a magnesium-deficient diet can lead to reduced hepatic levels of key metabolites in glycolysis and the Krebs cycle, such as glucose-6-phosphate, citric acid, fumaric acid, and malic acid. mdpi.com

Table 2: Key Mg²⁺-Dependent Enzymes in Major Metabolic Cycles

Metabolic Pathway Enzyme Role of this compound
Glycolysis Hexokinase Requires Mg-ATP complex as a substrate. mdpi.comfrontiersin.org
Phosphofructokinase Requires Mg-ATP complex as a substrate. mdpi.comfrontiersin.org
Pyruvate Kinase Requires Mg-ATP complex as a substrate. mdpi.comfrontiersin.org
Krebs Cycle Isocitrate Dehydrogenase Requires Mg²⁺ as a cofactor. mdpi.com
α-Ketoglutarate Dehydrogenase Complex Activity is enhanced by Mg²⁺. preprints.org

| ATP Synthesis | F₀/F₁-ATPase | Mg²⁺ is an activator of ATP synthesis. mdpi.com |

This compound Interactions with Cellular Proteins and Macromolecular Assemblies

Magnesium ions play a crucial role in the structure and function of numerous cellular proteins and large macromolecular complexes, such as ribosomes. bibliotekanauki.plresearchgate.net Its small ionic radius and high charge density allow it to effectively interact with negatively charged groups on these macromolecules, particularly phosphate groups. researchgate.neticm.edu.pl

In proteins, Mg²⁺ binding sites are typically characterized by octahedral coordination geometry, involving oxygen atoms from water molecules and amino acid residues. nih.govmdpi.com The most common coordinating residues are aspartate and glutamate. plos.orgresearchgate.net Unlike other divalent cations such as zinc, Mg²⁺ binding sites tend to be less specific. nih.gov

A prime example of Mg²⁺'s importance in macromolecular assemblies is its role in ribosomes. researchgate.net Magnesium ions are essential for maintaining the structural integrity of ribosomes by neutralizing the electrostatic repulsion between the negatively charged phosphate backbones of ribosomal RNA (rRNA). upf.eduresearchgate.netresearchgate.net This neutralization is critical for the correct folding of rRNA and the assembly of the ribosomal subunits. mdpi.com A decrease in Mg²⁺ concentration can lead to the dissociation of the 70S ribosome into its 30S and 50S subunits and subsequent unfolding, rendering the ribosome non-functional. mdpi.com Some studies have even shown that Mg²⁺ can partially compensate for the function of certain ribosomal proteins. mdpi.com

This compound Influence on Protein Conformation and Stability

The binding of magnesium ions can significantly influence the conformation and stability of proteins. mdpi.commdpi.com By interacting with specific amino acid residues, Mg²⁺ can stabilize protein structures and domains. nih.govmdpi.com This is particularly important for enzymes where the binding of Mg²⁺ is a prerequisite for catalytic activity. mdpi.com

However, the effect of Mg²⁺ on protein stability is not always straightforward. In some cases, the binding of Mg²⁺ has been shown to decrease the structural stability of a protein. oup.comresearchgate.net For example, studies on gyrase B and cvRTPase indicated that Mg²⁺ binding led to a decrease in the protein's melting temperature or structural stability. oup.comresearchgate.net This suggests that Mg²⁺ can induce conformational changes that, while potentially necessary for function, may render the protein more susceptible to unfolding under certain conditions.

Magnesium ions also play a role in the interaction between proteins and other macromolecules, such as DNA. For the tumor suppressor protein p53, metal ions like magnesium are important for stabilizing its structure and enhancing its affinity for DNA. nih.gov High concentrations of Mg²⁺ can even promote the aggregation of p53 and the formation of DNA-p53 networks. nih.gov These findings underscore the complex and varied ways in which magnesium ions can influence protein conformation and stability, ultimately impacting their biological function.

This compound in Cell Adhesion and Extracellular Matrix Interactions

The this compound (Mg²⁺) is a critical divalent cation that plays a fundamental role in the molecular and cellular mechanisms of cell adhesion and the intricate interactions between cells and the extracellular matrix (ECM). mdpi.com Its influence is primarily exerted through its function as a cofactor for several families of cell adhesion molecules (CAMs), particularly integrins, which are essential for anchoring cells to the ECM and for cell-to-cell communication. nih.govmdpi.com Magnesium's role extends to modulating the conformation and functional activity of these adhesion receptors, thereby regulating processes such as cell migration, tissue formation, and immune response. nih.govresearchgate.net

Integrin-Mediated Adhesion

Integrins are heterodimeric transmembrane receptors that directly mediate cell-matrix and some cell-cell interactions. oup.com Their function is critically dependent on divalent cations. nih.gov Magnesium ions are particularly important for activating integrins and promoting their binding to ECM ligands. researchgate.net

Molecular Mechanism: The mechanism of Mg²⁺ action involves its binding to a specific site in the integrin headpiece known as the Metal Ion-Dependent Adhesion Site (MIDAS). nih.govoup.com The binding of a Mg²⁺ ion to the MIDAS is crucial for coordinating the interaction with acidic residues (aspartate or glutamate) present in the ligand-binding motifs of ECM proteins like fibronectin's RGD sequence. molbiolcell.org This interaction is not merely electrostatic; the Mg²⁺ ion and the ligand's oxygen atom orbitals overlap, creating a partially covalent bond that significantly contributes to binding affinity. molbiolcell.org

Furthermore, Mg²⁺ binding functions as a dynamic switch, activating micro- to millisecond timescale motions within the integrin structure. nih.govnih.gov This process helps to shift the integrin from a low-affinity, bent-closed conformation to a high-affinity, extended-open state, which is competent for ligand binding. molbiolcell.orgnih.gov Studies have shown that high Mg²⁺ concentrations can compete with inhibitory calcium ions (Ca²⁺) at an adjacent site (the ADMIDAS), further promoting the open, high-affinity conformation. molbiolcell.org

Research Findings: Research has consistently demonstrated that Mg²⁺ enhances cell adhesion through various integrins. For example, Mg²⁺ promotes the adhesion of osteoblastic cells to biomaterials by increasing the expression of β1, α5β1, and α3β1 integrins. nih.govmdpi.com This enhanced adhesion activates downstream signaling pathways involving key proteins like Focal Adhesion Kinase (FAK) and the adaptor protein Shc, leading to increased gene expression of ECM proteins such as collagen type I. oup.comnih.govmdpi.com In keratinocytes and dermal fibroblasts, Mg²⁺ enhances adhesion to collagen and laminin (B1169045) through α1β1, α2β1, and α6β1 integrins. nih.gov

Table 1: Research Findings on the Role of this compound (Mg²⁺) in Integrin-Mediated Cell Adhesion

Integrin TypeCell TypeECM LigandKey FindingCitation
α1β1, α2β1Human Dermal FibroblastsCollagen Type IMg²⁺ enhanced adhesion, an effect that was antagonized by Ca²⁺. nih.gov
α2β1Human KeratinocytesCollagen Type IMigration on collagen was supported by Mg²⁺; elevated Mg²⁺ and reduced Ca²⁺ led to redistribution of α2β1 integrin from cell-cell contacts to the periphery. nih.gov
α2β1, α6β1Fibroblasts & KeratinocytesLamininMg²⁺-dependent adhesion was mediated by these integrins. nih.gov
α3β1, α5β1, β1Human Bone-Derived Cells (HBDC)Fibronectin (via α5β1), General SubstrataMg²⁺ on bioceramic surfaces significantly enhanced the expression of these integrins and increased cell adhesion. nih.govmdpi.com
α5β1Fibroblasts & KeratinocytesFibronectinAdhesion to fibronectin was enhanced by Mg²⁺, and this effect could not be reversed by Ca²⁺. nih.gov
α1β1GeneralCollagenMg²⁺ binding to the α1I domain functions as both a structural anchor and a dynamic switch, activating motions important for collagen binding. nih.govnih.gov

Cadherin-Mediated Adhesion

Cadherins are a family of transmembrane proteins that primarily mediate calcium-dependent cell-cell adhesion, forming adherens junctions. nih.govnih.gov While Ca²⁺ is the principal ion for cadherin function, Mg²⁺ can also play a modulatory role. scbt.combiomedres.us Studies suggest a competitive or regulatory interplay between these two cations. For instance, in keratinocytes, a shift in the extracellular environment to elevated Mg²⁺ and reduced Ca²⁺ can down-regulate mature E-cadherin and reduce cell-cell contacts, which promotes a migratory cell phenotype. nih.gov This indicates that the relative concentrations of Mg²⁺ and Ca²⁺ can regulate the balance between stable cell-cell adhesion and cell migration. nih.gov While some research suggests magnesium ions can support or modulate cadherin-mediated interactions, Ca²⁺ remains the critical ion for stabilizing the cadherin structure required for homophilic binding. scbt.combiomedres.usfrontiersin.org

Selectin-Mediated Adhesion

Extracellular Matrix Interactions

The interaction between cells and the extracellular matrix is a dynamic process fundamental to tissue architecture and function. researchgate.net This communication is largely mediated by integrins, and as such, Mg²⁺ is a key regulator of cell-ECM adhesion. mdpi.com

Mg²⁺ directly influences the ability of cells to adhere to various ECM components by modulating integrin affinity. oup.com Studies have shown that Mg²⁺ enhances the adhesion of fibroblasts and keratinocytes to collagen type I, laminin, and fibronectin. nih.gov Moreover, the presence of Mg²⁺ in the cellular microenvironment can stimulate cells to produce and deposit their own ECM proteins. researchgate.net In studies with human bone-derived cells, Mg²⁺ supplementation not only improved immediate cell adhesion but also significantly enhanced the gene expression and synthesis of collagen type I. nih.govmdpi.com This creates a positive feedback loop where Mg²⁺ promotes initial adhesion, which in turn stimulates the production of more ECM, further strengthening the cell-matrix interface. researchgate.netnih.gov

Table 2: Summary of this compound (Mg²⁺) Effect on Cell Adhesion to Extracellular Matrix Proteins

ECM ProteinCell TypePrimary Integrin(s) InvolvedEffect of Mg²⁺Citation
Collagen Type IOsteoblasts, Fibroblasts, Keratinocytesα1β1, α2β1Promotes and enhances adhesion and migration; stimulates cellular synthesis of collagen. researchgate.netoup.comnih.govnih.gov
FibronectinHuman Bone-Derived Cells, Fibroblasts, Keratinocytesα5β1Significantly enhances cell adhesion. researchgate.netnih.govnih.gov
LamininFibroblasts, Keratinocytesα2β1, α6β1Enhances cell adhesion in a concentration-dependent manner. nih.gov
VitronectinOsteoblastsαv-containing integrinsMg²⁺ promotes adhesion by favoring the synthesis of vitronectin. researchgate.net

Magnesium Ion in Geochemical and Environmental Sciences

Geochemical Cycling and Distribution of Magnesium Ion

The geochemical cycle of the this compound describes its movement between major Earth reservoirs: the lithosphere (rocks), the hydrosphere (water), and the biosphere (life). The primary source of Mg²⁺ to the hydrosphere is the chemical weathering of rocks on the continents. jst.go.jpmdpi.com This includes the breakdown of both silicate (B1173343) minerals (such as olivine (B12688019) and pyroxene) and carbonate minerals (like dolomite). jst.go.jpmdpi.com Rivers then transport these dissolved ions to the oceans. jst.go.jp

The hydrosphere, particularly the oceans, is the largest reservoir of biologically available Mg²⁺. mdpi.commdpi.com Seawater has a significant Mg²⁺ concentration of about 1,290 parts per million. bioresscientia.com From the ocean, magnesium is removed through several key processes, which act as sinks. The major sinks for oceanic magnesium include its incorporation into carbonate minerals during diagenesis (a process known as dolomitization), the formation of magnesium-rich clays (B1170129) (authigenic clays) on the seafloor, and hydrothermal alteration of the oceanic crust at mid-ocean ridges. princeton.eduprinceton.edunih.govresearchgate.net

Atmospheric deposition also plays a role in distributing magnesium, with the hydrosphere being a significant source of atmospheric Mg²⁺, especially in coastal regions. mdpi.com The entire cycle, from continental weathering to oceanic sinks, is fundamental to the long-term regulation of Earth's climate, as the weathering of silicate rocks consumes atmospheric carbon dioxide. nih.govfrontiersin.org

Magnesium Isotope Geochemistry and Fractionation Processes

Magnesium has three stable isotopes: ²⁴Mg (approx. 78.99% abundance), ²⁵Mg (approx. 10.00%), and ²⁶Mg (approx. 11.01%). researchgate.netgeoscienceworld.org The slight mass differences between these isotopes cause them to behave differently during geological and biological processes, leading to measurable variations in their relative abundances. This phenomenon, known as isotope fractionation, is a powerful tool for tracing geochemical pathways. researchgate.net Isotopic compositions are typically reported in delta notation (δ²⁶Mg), representing the deviation of the ²⁶Mg/²⁴Mg ratio in a sample from a standard (DSM-3). hydroisotop.de Over 7‰ of variation in δ²⁶Mg has been observed in terrestrial samples. geoscienceworld.org

Different geological reservoirs have distinct magnesium isotope signatures due to the cumulative effects of various fractionation processes over geological time. The Earth's mantle is considered to have a relatively homogeneous δ²⁶Mg value of approximately -0.25‰, which is similar to that of most igneous rocks. hydroisotop.deresearchgate.netcdut.edu.cn In contrast, carbonates are a major sink for light magnesium isotopes and exhibit a wide range of very low δ²⁶Mg values, sometimes reaching as low as -5.6‰. geoscienceworld.orgresearchgate.net Weathered silicates, having lost the lighter isotopes, are left with isotopically heavy signatures, with δ²⁶Mg values up to +1.8‰. geoscienceworld.org This wide range of isotopic compositions allows scientists to trace the origin and processing of magnesium through the Earth system. geoscienceworld.org

Table 1: Typical δ²⁶Mg Values for Major Geological and Environmental Reservoirs

ReservoirTypical δ²⁶Mg Value (‰, relative to DSM-3)Key References
Mantle & Igneous Rocks -0.25 ± 0.07 hydroisotop.decdut.edu.cn
Continental Crust (Upper) Heterogeneous, overlaps with igneous rocks jst.go.jp
Shale Bedrock +0.35 to +0.36 nsf.gov
Weathered Silicates/Soils Can be isotopically heavy (e.g., up to +1.8) geoscienceworld.org
Seawater -0.82 ± 0.02 researchgate.net
River Water Variable, typically light (e.g., -1.15 to -0.14) nsf.gov
Carbonates (e.g., Limestone) Very light, -5.6 to -1.0 geoscienceworld.orgcdut.edu.cn
Biogenic Carbonates (Foraminifera) Highly variable, -5.5 to -1.0 frontiersin.org

Biological processes can significantly fractionate magnesium isotopes. Photosynthesis, for instance, involves Mg²⁺ as the central ion in chlorophyll (B73375), and its uptake and incorporation can lead to isotopic fractionation. hydroisotop.defrontiersin.org Studies on plants have shown an enrichment of lighter magnesium isotopes from the roots to the leaves. pnas.org

Microorganisms also play a role. For example, experiments with Bacillus subtilis endospores showed that while the initial dissolution of a magnesium-bearing mineral (forsterite) released isotopically light Mg²⁺, the microbial cell surfaces preferentially adsorbed the lighter ²⁴Mg. nih.gov This adsorption left the surrounding solution isotopically heavier. nih.gov

In marine environments, organisms that form calcium carbonate (CaCO₃) shells, such as foraminifera and coccolithophores, incorporate magnesium into their skeletons. frontiersin.org This process is species-dependent and results in significant fractionation, with biogenic carbonates showing a wide range of δ²⁶Mg values, often depleted in the heavier isotopes compared to seawater. frontiersin.orgwisc.edu The magnitude of this fractionation can be influenced by biological controls, such as the transport of ions across cell membranes, which tends to favor lighter isotopes. frontiersin.org

Chemical weathering is a primary driver of magnesium isotope fractionation on the Earth's surface. During the initial breakdown of silicate minerals like forsterite or granite, the lighter isotope, ²⁴Mg, is released more readily into the aqueous phase because it forms slightly weaker bonds within the mineral's crystal structure. nih.govuw.edu This leaves the resulting solution isotopically light relative to the parent rock. uw.edu

The process is complicated by the formation of secondary minerals, such as clays, which often occurs simultaneously. frontiersin.orgfrontiersin.org These secondary minerals can preferentially incorporate or adsorb certain magnesium isotopes, further altering the isotopic composition of the associated water. frontiersin.orgfrontiersin.org For example, the formation of clay minerals can remove heavy magnesium isotopes from solution, while carbonate precipitation removes light isotopes. researchgate.netfrontiersin.org The balance between primary mineral dissolution and secondary mineral precipitation ultimately determines the final δ²⁶Mg signature of river and groundwater. jst.go.jpfrontiersin.org

The distinct isotopic signatures of magnesium from different sources make δ²⁶Mg a valuable tracer in hydrological studies. researchgate.net Because the magnesium isotope composition of rainwater is relatively constant (determined by the seawater value of -0.82‰), it provides a consistent starting point for tracing water as it interacts with rocks and soils. researchgate.net

As groundwater flows along its path, its δ²⁶Mg value changes due to interactions with different rock types (e.g., silicates vs. carbonates) and processes like ion exchange with clays. researchgate.netusgs.gov For example, the dissolution of carbonate rocks will impart a very light isotopic signature to the water, which is distinct from the signature produced by silicate weathering. mdpi.com By analyzing the δ²⁶Mg of groundwater, scientists can identify the primary rock types the water has flowed through, trace water flow paths, and better understand the geochemical evolution of aquifer systems. researchgate.netmdpi.com

Chemical Weathering and Mineral Dissolution/Precipitation

Role of this compound in Diagenetic and Metamorphic Processes

Diagenesis refers to the physical and chemical changes that occur in sediments after their initial deposition but before the onset of metamorphism. A crucial diagenetic process involving Mg²⁺ is dolomitization , the transformation of calcite (CaCO₃) into dolomite (B100054) (CaMg(CO₃)₂). wikipedia.orgbioresscientia.com This process requires a significant source of magnesium ions, with seawater being the most abundant source for early diagenesis. bioresscientia.combioresscientia.com The replacement of calcium ions with magnesium ions in the carbonate mineral lattice is a complex process influenced by temperature, fluid chemistry, and microbial activity. wikipedia.orggeoscienceworld.org During diagenesis in deep-sea sediments, the precipitation of dolomite preferentially removes the lighter ²⁴Mg isotope from pore fluids, causing the remaining fluid to become isotopically heavier. researchgate.netharvard.edu

In metamorphic processes, which occur at higher temperatures and pressures, Mg²⁺ is a key component in the formation of new minerals (neocrystallization). ebsco.com Chemically reactive fluids, often rich in water, carbon dioxide, and dissolved elements including magnesium, are a primary agent of metamorphism. libretexts.orglibretexts.orgpressbooks.pub These fluids can react with a protolith (the original rock), changing its mineral composition. libretexts.org A specific type of metamorphism called metasomatism involves the introduction of externally derived fluids, such as those from a nearby magma body. opentextbc.ca When these hot, Mg-rich fluids invade a carbonate rock like limestone, they can form a metamorphic rock called a skarn, which contains magnesium-bearing silicate minerals such as garnet, pyroxene, and epidote. ebsco.comopentextbc.ca

This compound-Induced Mineral Alterations

The interaction of magnesium ions with primary minerals in rocks leads to significant alterations, transforming their chemical and physical properties. This process is fundamental to the geochemical cycling of elements and the formation of new mineral assemblages.

One of the most significant alteration processes involving magnesium ions is serpentinization . This process involves the hydration and metamorphic transformation of ferromagnesian minerals, such as olivine and pyroxene, which are abundant in mafic and ultramafic rocks on the seafloor. mdpi.com During serpentinization, these primary minerals react with water, leading to the formation of serpentine (B99607) group minerals, brucite, and magnetite. mdpi.compnas.orgnih.gov The reaction is driven by the chemical disequilibrium of mantle rocks when they are exposed to water at or near the seafloor. pnas.org The magnesium from the original silicate minerals is incorporated into the newly formed serpentine and brucite. pnas.orgnih.gov This alteration has profound consequences, including the production of heat, which can drive hydrothermal systems like the Lost City hydrothermal field, and the release of hydrogen gas. pnas.org The transformation also leads to a significant increase in rock volume and a decrease in density. pnas.org

Magnesium ions also play a critical role in the alteration of clay minerals. Clay minerals, which are hydrous aluminum phyllosilicates, can undergo significant changes in their structure and composition through interaction with magnesium-rich fluids. For instance, the presence of magnesium is essential for the formation of montmorillonite, a type of smectite clay, under conditions where magnesium and silica (B1680970) are active in the clay-forming system. usgs.gov In some cases, magnesium can substitute for aluminum in the octahedral layer of the clay structure. usgs.govcambridge.org This substitution can affect the charge of the clay layers and their ability to absorb water and other ions. researchgate.net The alteration of feldspar (B12085585) and muscovite (B576469) can also be influenced by the presence of magnesium, leading to the formation of different types of clays like illite (B577164) under specific pH conditions. researchgate.net

Furthermore, the process of dolomitization represents a major mineral alteration where magnesium ions replace calcium ions in calcite (CaCO₃) to form dolomite (CaMg(CO₃)₂). nih.govscialert.net This process is a common form of diagenesis, occurring after the initial deposition of limestone sediments. nih.gov The exact mechanisms of dolomitization are still a subject of research, often referred to as the "dolomite problem," because the direct precipitation of dolomite from seawater is kinetically inhibited under modern Earth-surface conditions. nih.govmagnesium-ges.de

The table below summarizes key mineral alterations induced by magnesium ions.

Process Primary Minerals Altered Minerals Geological Environment
Serpentinization Olivine, PyroxeneSerpentine, Brucite, MagnetiteSeafloor, Tectonic Plate Boundaries mdpi.com
Clay Mineral Alteration Feldspar, Muscovite, Volcanic AshMontmorillonite, Illite, ChloriteWeathering environments, Hydrothermal systems usgs.govresearchgate.net
Dolomitization Calcite, AragoniteDolomiteSedimentary basins, Diagenetic environments nih.govscialert.net

Formation of Magnesium Carbonates in Geological Environments

Magnesium carbonates are significant components of the sedimentary rock record and form in a variety of geological settings, from marine to terrestrial environments. researchgate.netmurdoch.edu.au The formation of these minerals is a key process in the global carbon cycle.

Magnesite (MgCO₃) can form through several pathways. One major process is the carbonation of ultramafic rocks like peridotite, where magnesium-rich minerals such as olivine react with carbon dioxide-bearing fluids. nih.govresearchgate.net This can occur under elevated temperatures and pressures associated with metamorphism. nih.govresearchgate.net Magnesite is also found in sedimentary settings, often forming at low temperatures through the alteration and dissolution of other magnesium-bearing minerals. nih.gov Its formation can be kinetically inhibited at low temperatures, often requiring long timescales or specific chemical conditions to precipitate directly from aqueous solutions. researchgate.net

Dolomite [CaMg(CO₃)₂] is a widespread carbonate mineral, and its formation is a primary sink for magnesium in marine sediments. nih.govjst.go.jp Most ancient dolomites are thought to have formed through the replacement of calcite in limestone, a process known as dolomitization. nih.gov The "dolomite problem" highlights the discrepancy between the abundance of dolomite in the geological record and its rare formation in modern environments. nih.govmagnesium-ges.de Research suggests that microbial activity may play a role in overcoming the kinetic barriers to dolomite precipitation. aimspress.com Sulfate-reducing bacteria, for example, can create chemical conditions within biofilms that favor the formation of dolomite. aimspress.com

Hydrated magnesium carbonates , such as hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O) and nesquehonite (MgCO₃·3H₂O), are common in near-surface environments. nih.govtandfonline.com Hydromagnesite often occurs as a weathering product of magnesium-rich rocks like serpentinites and in hydrothermally altered dolomites. nih.gov It is also a common mineral in caves, forming speleothems. nih.gov In some environments, more hydrated phases like nesquehonite may form first and subsequently transform into hydromagnesite through dehydration. These hydrated carbonates are often considered precursors to the formation of the more stable anhydrous magnesite over geological time.

The table below details the formation environments of common magnesium carbonate minerals.

Mineral Chemical Formula Common Formation Environments Formation Processes
Magnesite MgCO₃Metamorphic terrains, Sedimentary rocks, Veins in ultramafic rocks nih.govresearchgate.netCarbonation of olivine, Alteration of other Mg-minerals nih.govresearchgate.net
Dolomite CaMg(CO₃)₂Sedimentary basins, Diagenetic environments nih.govReplacement of calcite (dolomitization), Microbial mediation nih.govaimspress.com
Hydromagnesite Mg₅(CO₃)₄(OH)₂·4H₂OWeathering zones of ultramafic rocks, Caves, Hydrothermal alteration zones nih.govPrecipitation from Mg-rich waters, Dehydration of other hydrated carbonates nih.gov
Nesquehonite MgCO₃·3H₂OSurface environments, Precursor to other magnesium carbonates tandfonline.comLow-temperature precipitation from solution tandfonline.com

Environmental Speciation and Mobility of this compound

The speciation of the this compound—its chemical form—and its mobility are critical to its bioavailability and its role in environmental processes. In natural waters and soils, the this compound does not exist in isolation but interacts with other ions and molecules.

The mobility of magnesium ions in the environment is governed by several factors. In soils, magnesium mobility is closely linked to cation exchange processes . researchgate.netnih.gov Clay minerals and organic matter in soil typically have negatively charged surfaces that can adsorb positively charged ions like Mg²⁺. nih.gov This exchangeable magnesium represents a readily available pool for plant uptake. The strength of this adsorption is influenced by soil pH, with higher pH generally leading to increased negative charge on soil colloids and thus greater magnesium adsorption. nih.gov The presence of other cations, such as calcium (Ca²⁺) and potassium (K⁺), can compete with magnesium for exchange sites, affecting its retention in the soil. aimspress.com

The mobility of magnesium is also influenced by its hydrated radius. Although the ionic radius of Mg²⁺ is smaller than that of Ca²⁺, its hydrated radius is larger. aimspress.com This larger hydrated radius can sometimes lead to weaker binding to soil colloids compared to calcium, making magnesium more susceptible to leaching from the soil profile, particularly in acidic soils. researchgate.netaimspress.com

The interaction with natural organic matter (NOM) also plays a significant role in magnesium's speciation and mobility. NOM can form complexes with magnesium ions, primarily through carboxylic and phenolic functional groups. This complexation can either enhance or reduce magnesium mobility depending on the nature of the organic matter and the environmental conditions.

The table below outlines the primary species of magnesium in different environmental compartments and the key factors influencing its mobility.

Environmental Compartment Dominant Speciation Factors Influencing Mobility
Freshwater Free hydrated ion (Mg(H₂O)₆²⁺)Water flow, pH, Presence of complexing anions (e.g., SO₄²⁻, HCO₃⁻) researchgate.net
Soil Solution Free hydrated ion, Ion pairs (e.g., MgSO₄⁰)Soil pH, Cation exchange capacity, Presence of competing cations, Water infiltration nih.govaimspress.com
Soil Matrix Exchangeable Mg²⁺ adsorbed to colloids, Incorporated in mineral structuresSoil texture, Clay mineralogy, Organic matter content, Weathering rates researchgate.net

Magnesium Ion in Advanced Materials Science and Engineering

Rechargeable Magnesium Ion Battery Technologies

Rechargeable this compound batteries (MIBs) are considered a promising alternative to lithium-ion batteries (LIBs). This is due to the natural abundance of magnesium, which is significantly greater than that of lithium, and the potential for higher energy density. frontiersin.orgrsc.org The use of magnesium metal as an anode offers a high volumetric capacity of 3834 mAh/cm³, surpassing that of lithium (2046 mAh/cm³). frontiersin.orgrsc.org Furthermore, magnesium anodes are less prone to the formation of dendrites, a critical safety issue in LIBs. frontiersin.org However, the development of practical MIBs is currently hindered by challenges related to the strong interactions of the divalent Mg²⁺ ion with host materials, which can impede its movement. taylorfrancis.comresearchgate.net

The performance of MIBs is largely dependent on the cathode material, which must allow for the efficient and reversible insertion and extraction of Mg²⁺ ions. A variety of materials have been investigated, each with its own set of advantages and challenges. acs.orgnih.gov

Intercalation Cathodes: These materials have a host structure that can accommodate Mg²⁺ ions.

Chevrel Phases: Molybdenum-based Chevrel phases, such as Mo₆S₈, were among the first materials to demonstrate reversible Mg²⁺ intercalation. frontiersin.org A battery using a Mo₆S₈ cathode showed impressive long-term cycling stability, with over 2,000 cycles and less than 15% capacity fade. frontiersin.org However, these materials typically exhibit low operating voltages, around 1.1-1.3 V. frontiersin.orgacs.org

Spinel Oxides: Spinel-structured oxides, like MgMn₂O₄ and MgCo₂O₄, are attractive due to their potential for higher voltages (2-3 V) and capacities (around 150 mAh/g). researchgate.netgoogle.com The insertion of Mg²⁺ into these spinels often involves a phase transformation to a rock-salt structure. researchgate.net However, the strong interaction between Mg²⁺ and oxygen can lead to low ionic conductivity. acs.org Nanostructuring these materials can improve performance; for instance, ultraporous, ultrasmall MgMn₂O₄ nanoparticles have demonstrated a high discharge capacity of 270 mAh/g. acs.org

Layered Oxides: Vanadium oxides (e.g., V₂O₅) and other layered transition metal oxides are being explored. rsc.orgmdpi.com Increasing the interlayer spacing in these materials is a key strategy to facilitate Mg²⁺ diffusion. mdpi.com While α-V₂O₅ has shown a high capacity of approximately 300 mAh/g at elevated temperatures (110°C), its performance at room temperature is limited. osti.gov

Polyanion Compounds: Materials with polyanionic frameworks, such as phosphates and silicates, are also under investigation. rsc.orgbohrium.com A layered polyanion, K₂(VO)₂(HPO₄)₂(C₂O₄)·4.5H₂O, has demonstrated a high discharge potential of 3.2 V vs Mg/Mg²⁺ and a capacity of 121 mAh/g at room temperature, with excellent cycling stability. bohrium.com

Conversion Cathodes: These materials undergo a chemical reaction with magnesium to form new compounds.

Sulfur: Sulfur is a promising cathode material due to its high theoretical gravimetric capacity of 1672 mAh/g. frontiersin.org When paired with a high-capacity magnesium anode, Mg-S batteries have a high theoretical energy density. frontiersin.orgmdpi.com Challenges include the dissolution of intermediate polysulfides into the electrolyte and slow reaction kinetics. mdpi.com

Selenium and Iodine: Selenium and iodine also operate via a conversion mechanism and have shown higher reversibility and energy density compared to some intercalation cathodes. researchgate.net

Organic Materials: Organic compounds are an attractive option as they can be produced from abundant and low-cost resources. frontiersin.org They can be used with various counter-ions, making them suitable for the Mg system. frontiersin.org A key challenge is their dissolution into the electrolyte, which can lead to rapid capacity fade. frontiersin.org

Here is an interactive data table summarizing the performance of various cathode materials for MIBs:

Cathode MaterialTypeTheoretical Capacity (mAh/g)Observed Voltage (V vs Mg/Mg²⁺)Key Features & Challenges
Mo₆S₈ Intercalation (Chevrel)1281.1 - 1.3Excellent cycling stability; Low voltage. frontiersin.org
MgMn₂O₄ Intercalation (Spinel)273~1.7High theoretical capacity; Low ionic conductivity. acs.org
α-V₂O₅ Intercalation (Layered)294~2.4High capacity at elevated temperatures; Poor room temperature performance. osti.gov
K₂(VO)₂(HPO₄)₂(C₂O₄)·4.5H₂O Intercalation (Polyanion)1213.2High voltage; Good cycling stability. bohrium.com
Sulfur Conversion1672~1.7High theoretical capacity; Polysulfide shuttle issue. frontiersin.orgmdpi.com
Selenium-Sulfur (SeS₂) Conversion~1000~1.0Enhanced conductivity; Mitigates polysulfide shuttle. mdpi.com
Benzoquinone Polymers OrganicVariable~2.0High voltage; Potential for dissolution in electrolyte. frontiersin.org

The primary anode material for MIBs is magnesium metal itself, which is a key advantage of this battery chemistry.

Magnesium Metal: Magnesium metal offers a high theoretical gravimetric capacity of 2206 mAh/g and a volumetric capacity of 3834 mAh/cm³. frontiersin.org A significant benefit of using a magnesium metal anode is the absence of dendrite formation during plating and stripping, which enhances the safety of the battery compared to those with lithium metal anodes. frontiersin.org However, a major challenge is the formation of a passivation layer on the magnesium surface when it comes in contact with many common electrolytes. mdpi.com This layer can block the transport of magnesium ions, leading to poor battery performance. mdpi.com

Magnesium Alloys: To address the passivation issue and improve electrochemical performance, alloys of magnesium with other elements are being investigated. These alloys can potentially offer different electrochemical potentials and surface properties that are more compatible with various electrolyte systems.

Intercalation Anodes: While magnesium metal is the most common choice, some research has explored materials that can intercalate magnesium ions at low potentials to serve as anodes. Sulfide and selenide (B1212193) materials containing transition metals like vanadium, manganese, or chromium have been considered for this purpose, although they generally exhibit lower voltages. google.com

The following table outlines the key characteristics of anode materials for MIBs:

Anode MaterialTypeTheoretical CapacityKey AdvantagesKey Challenges
Magnesium Metal Plating/Stripping2206 mAh/g, 3834 mAh/cm³High volumetric capacity; Dendrite-free deposition. frontiersin.orgPassivation layer formation. mdpi.com
Magnesium Alloys Plating/StrippingVaries with compositionPotentially improved surface properties and kinetics.Finding optimal alloy compositions.
Sulfide/Selenide Compounds IntercalationVariesCan avoid passivation issues of pure Mg.Lower voltage compared to Mg metal. google.com

The electrolyte is a critical component that must be chemically compatible with both the anode and the cathode, while also allowing for efficient transport of magnesium ions. The development of suitable electrolytes has been a major focus of MIB research.

Grignard Reagent-Based Electrolytes: Early breakthroughs in MIBs utilized electrolytes based on Grignard reagents (RMgX) in ether-based solvents. mdpi.com An example is the electrolyte based on Mg(AlCl₂BuEt)₂. frontiersin.org While these electrolytes allow for reversible magnesium deposition and stripping, they are often corrosive, sensitive to air and moisture, and have a limited voltage window. frontiersin.org

Non-Grignard Electrolytes: To overcome the limitations of Grignard-based systems, a variety of non-corrosive and non-nucleophilic electrolytes have been developed. These include:

Magnesium Boron-Centered Anion-Based Electrolytes: These electrolytes, such as those using boron-centered anions, have shown promise in Mg-S batteries. mdpi.com

Magnesium Alkoxyaluminate Electrolytes: An example is the magnesium fluorinated alkoxyaluminate electrolyte (Mg[Al(HFIP)₄]₂), which is a chloride-free system with good electrochemical activity. researchgate.net

Simple Magnesium Salt-Based Electrolytes: Electrolytes using simple magnesium salts like magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) or magnesium perchlorate (B79767) (Mg(ClO₄)₂) in various organic solvents are being explored. However, these often suffer from high desolvation energy barriers for the Mg²⁺ ion at the electrode-electrolyte interface. mdpi.com

Solid-State Electrolytes: Solid-state electrolytes offer the potential for enhanced safety and stability. Research is ongoing to develop solid materials with sufficient ionic conductivity for magnesium ions at room temperature.

Aqueous Electrolytes: While most MIB research focuses on non-aqueous systems, some studies have explored aqueous electrolytes. For instance, birnessite MnO₂ has shown a high reversible capacity of 231.1 mAh/g with excellent cycling stability in an aqueous electrolyte. nih.gov

A comparison of different electrolyte types is provided in the table below:

Electrolyte TypeExamplesKey AdvantagesKey Challenges
Grignard-Based Mg(AlCl₂BuEt)₂Good Mg deposition/stripping. frontiersin.orgCorrosive, moisture-sensitive, limited voltage window. frontiersin.org
Non-Grignard (Non-nucleophilic) Mg[Al(HFIP)₄]₂, BCM electrolytesWider electrochemical window, less corrosive. mdpi.comresearchgate.netCan be complex to synthesize.
Simple Salt-Based Mg(TFSI)₂ in organic solventsSimpler composition.High Mg²⁺ desolvation energy. mdpi.com
Aqueous Mg²⁺ salts in waterPotentially low cost and high safety.Limited voltage window due to water electrolysis. nih.gov

High Charge Density Effects: The +2 charge of the this compound results in a high charge density, leading to strong Coulombic forces with the anions (typically oxygen or sulfur) in the cathode's crystal structure. researchgate.net This strong bonding makes it difficult for the Mg²⁺ ion to move through the lattice during charging and discharging.

Diffusion Barriers: The energy required for a Mg²⁺ ion to hop from one site to another within the crystal lattice, known as the diffusion barrier, is significantly higher than for the monovalent Li⁺ ion. For example, density functional theory (DFT) calculations have shown that the diffusion barrier for Mg²⁺ in α-V₂O₅ is greater than 1 eV, while in the β-V₂O₅ phase, it is lower at 0.65 eV. mdpi.com Similarly, the Mg²⁺ diffusion coefficient in cubic MgMn₂O₄ at room temperature is estimated to be about 10⁶ times lower than that of Li⁺ in the analogous LiMn₂O₄ spinel. acs.org

Strategies to Enhance Kinetics: Several approaches are being pursued to improve the intercalation and diffusion kinetics of Mg²⁺ ions:

Nanostructuring: Reducing the particle size of the electrode material to the nanoscale shortens the diffusion path for Mg²⁺ ions, which can significantly enhance rate performance. acs.orgnih.gov

Crystal Structure Engineering: Creating materials with more open crystal structures and larger interlayer spacing can provide easier pathways for Mg²⁺ diffusion. mdpi.com For example, pre-intercalating layered materials with water molecules or other species can expand the layers and facilitate ion movement.

Introducing Structural Water: The presence of structural water in some cathode materials, such as the polyanion K₂(VO)₂(HPO₄)₂(C₂O₄)·4.5H₂O, has been shown to aid in the desolvation of Mg²⁺ ions at the electrode-electrolyte interface and facilitate their diffusion within the lattice. bohrium.com

The table below highlights the diffusion challenges and potential solutions:

ChallengeUnderlying CausePotential Solutions
Slow Solid-State Diffusion High charge density of Mg²⁺ leading to strong lattice interactions. researchgate.netNanostructuring, creating open crystal structures. acs.orgmdpi.com
High Desolvation Energy Barrier Strong interaction between Mg²⁺ and solvent molecules in the electrolyte.Use of electrolytes with weakly coordinating anions; introduction of structural water in the cathode. bohrium.com
Phase Transformations Significant structural changes in the cathode upon Mg²⁺ insertion/extraction.Utilizing materials with stable frameworks or that undergo reversible phase transitions. researchgate.net

Computational methods, particularly density functional theory (DFT), have become indispensable tools in the research and development of materials for this compound batteries. These methods allow for the prediction of material properties and the simulation of electrochemical processes at the atomic level, guiding experimental efforts.

Predicting Cathode Performance: DFT calculations are used to predict key performance metrics of potential cathode materials before they are synthesized in the lab. This includes calculating the theoretical voltage, specific capacity, and the energy barriers for Mg²⁺ diffusion within the crystal lattice. mdpi.com For instance, DFT was used to compare the Mg²⁺ diffusion barriers in different polymorphs of V₂O₅, identifying the β-phase as potentially having faster kinetics than the α-phase. mdpi.com

Understanding Intercalation Mechanisms: Simulations can provide insights into the structural changes that occur in a cathode material during magnesiation and de-magnesiation. For example, calculations have confirmed that the intercalation of Mg²⁺ into spinel MgMn₂O₄ leads to a transformation to a rock-salt structure. acs.org This understanding is crucial for designing materials that can withstand the mechanical stresses of repeated cycling.

Designing Novel Materials: By systematically screening large numbers of candidate materials, computational approaches can accelerate the discovery of new high-performance cathodes, anodes, and electrolytes. Researchers can computationally "dope" existing materials with different elements or create entirely new crystal structures and then evaluate their potential for MIB applications.

The role of computational design in MIB research is summarized below:

Application of Computational MethodsExamplesImpact on MIB Development
Material Screening Calculating voltage, capacity, and stability of new compounds.Accelerates the discovery of promising new electrode and electrolyte materials.
Diffusion Pathway Analysis Calculating Mg²⁺ migration barriers in different crystal structures. mdpi.comGuides the design of materials with faster ion transport and higher rate capability.
Mechanism Elucidation Simulating phase transformations during cycling. acs.orgProvides fundamental understanding to improve material stability and cyclability.
Interface Modeling Studying Mg²⁺ desolvation and SEI formation. bohrium.comHelps in the rational design of optimized electrolyte formulations and electrode surfaces.

Intercalation and Diffusion Kinetics of Magnesium Ions in Battery Materials

This compound in Biomineralization and Biomaterials

Magnesium ions play a crucial role in natural biomineralization processes, the formation of inorganic-organic composite materials by living organisms. This has inspired the development of magnesium-based biomaterials for various medical applications. The presence and concentration of Mg²⁺ can significantly influence the nucleation, growth, and mechanical properties of minerals like hydroxyapatite (B223615), the primary inorganic component of bone and teeth.

Research has shown that magnesium ions can be incorporated into the crystal lattice of hydroxyapatite, affecting its crystallinity and solubility. This has important implications for bone health and disease. In the field of biomaterials, magnesium and its alloys are being extensively studied for use as biodegradable implants. The key advantage is that they can degrade in the body over time, eliminating the need for a second surgery to remove the implant. As the magnesium corrodes, it releases Mg²⁺ ions, which are naturally present in the body and can participate in the healing process. The design of these biomaterials focuses on controlling the corrosion rate to match the rate of tissue regeneration. Furthermore, magnesium-based ceramics and composites are being developed for bone tissue engineering scaffolds, leveraging the biocompatibility and osteo-conductive properties of magnesium ions.

This compound in Bone and Tissue Regeneration

The this compound (Mg²⁺) is a critical regulator in the complex process of bone and tissue regeneration, influencing cellular activities, promoting the formation of new blood vessels (angiogenesis), and modulating the local environment to support healing. cjter.commdpi.com Its biodegradable nature and biocompatibility make it a focal point of research in orthopedic and tissue engineering applications. researchgate.netclinmedjournals.org

Magnesium ions play a multifaceted role in bone regeneration by directly and indirectly influencing the key cells involved in bone formation and remodeling. cjter.com Research has shown that Mg²⁺ can stimulate the proliferation, migration, and adhesion of mesenchymal stem cells (MSCs), which are crucial for bone repair. cjter.com Furthermore, magnesium ions promote the osteogenic differentiation of these stem cells, guiding them to become bone-forming cells (osteoblasts). cjter.comresearchgate.net This is achieved through the activation of several signaling pathways, including the classical Wnt pathway and the MAPK/ERK pathway. cjter.com

Angiogenesis, the formation of new blood vessels, is intrinsically linked to successful bone regeneration, as it supplies essential nutrients and oxygen to the healing site. Magnesium ions have been found to promote angiogenesis by stimulating the proliferation and migration of vascular endothelial cells. cjter.com They can enhance the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF). mdpi.comresearchgate.net Studies have shown that Mg²⁺ released from implants can increase VEGF production by human bone marrow stromal cells (hBMSCs). researchgate.net This pro-angiogenic effect helps to establish the necessary vascular network for the newly forming bone tissue. cjter.comfrontiersin.org

The influence of magnesium ions extends to the regulation of osteoclasts, the cells responsible for bone resorption. By inhibiting the formation and activity of osteoclasts, Mg²⁺ helps to tip the balance towards bone formation, which is crucial in the context of bone defects and fractures. cjter.commdpi.com This is partly achieved by interfering with the RANK/RANKL/NF-κB signaling pathway, a key regulator of osteoclast differentiation. researchgate.net

The table below summarizes key research findings on the effects of magnesium ions on various aspects of bone and tissue regeneration.

Research FocusCell Type(s)Key FindingsSignaling Pathway(s) Implicated
Osteogenic Differentiation Mesenchymal Stem Cells (MSCs), OsteoblastsPromotes proliferation, migration, adhesion, and osteogenic differentiation. cjter.com Enhances osteoblast activity. mdpi.comWnt, MAPK/ERK, TRPM/PI3K cjter.com
Angiogenesis Vascular Endothelial Cells, Human Bone Marrow Stromal Cells (hBMSCs)Stimulates proliferation, migration, and tube formation. cjter.com Increases VEGF expression. mdpi.comresearchgate.netFGF/FGFR, PI3K/Akt mdpi.comfrontiersin.org
Osteoclast Regulation OsteoclastsInhibits osteoclast formation and bone resorption activity. cjter.commdpi.comRANK/RANKL/NF-κB researchgate.net
Immune Modulation MacrophagesRegulates the immune response in the bone environment and can shift macrophage phenotype. cjter.comresearchgate.netNuclear factor κB cjter.com

Advanced Biocompatible Materials Incorporating this compound

The recognized benefits of magnesium ions in tissue regeneration have driven the development of advanced biocompatible materials that can release Mg²⁺ in a controlled manner at the site of injury. These materials are designed to provide structural support while actively promoting the healing process.

Bioceramics are a class of ceramic materials specifically designed for biomedical applications. Incorporating magnesium ions into bioceramics, such as hydroxyapatite (HA) and tricalcium phosphate (B84403) (TCP), can enhance their biological and mechanical properties. nih.gov Mg²⁺ can substitute for calcium ions in the crystal structure of HA, which can improve the material's bioactivity. nih.gov Magnesium-doped bioceramics have been shown to stimulate osteoblast proliferation and mineralization. nih.govresearchgate.net For instance, magnesium silicate (B1173343) bioceramics are being explored as an alternative to traditional calcium phosphate materials due to their ability to promote osteogenic differentiation. researchgate.net

Biodegradable Polymers serve as excellent matrices for creating composite scaffolds for tissue engineering. mdpi.com Polymers like poly(lactic-co-glycolic) acid (PLGA), polycaprolactone (B3415563) (PCL), and polylactic acid (PLA) can be combined with magnesium particles to create composites with improved mechanical strength and bioactivity. mdpi.comfrontiersin.orgresearchgate.net The incorporation of magnesium can enhance the hydrophilicity of the polymer surface, which is favorable for cell attachment and proliferation. frontiersin.org As the polymer degrades, it releases magnesium ions, stimulating the surrounding tissue. mdpi.com

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix of tissues. physicsworld.com They can be loaded with magnesium ions to create a localized and sustained release system. physicsworld.comnih.gov Magnesium-containing hydrogels have been shown to enhance the adhesion, spreading, and osteogenic differentiation of mesenchymal stem cells. physicsworld.com The introduction of Mg²⁺ can also improve the mechanical properties and network stability of the hydrogel. researchgate.netacs.org

Composite Materials that combine different material types, such as a polymer matrix with ceramic or metallic fillers, offer a versatile approach to designing biomaterials with tailored properties. Magnesium-based composites are being developed to combine the strength and biodegradability of magnesium with the bioactivity of other materials. oatext.comdntb.gov.ua For example, composites of magnesium with hydroxyapatite or bioactive glass are being investigated to control the degradation rate of magnesium and enhance its osteoinductive properties. oatext.com

The following table details various advanced biocompatible materials incorporating magnesium ions and their observed effects.

Material TypeSpecific Example(s)Key Research Findings
Bioceramics Magnesium-doped Hydroxyapatite (Mg-HA), Magnesium Silicate, Magnesium PhosphateEnhanced bioactivity and osteoblast proliferation. nih.govresearchgate.net Can be used in cements, scaffolds, and coatings. researchgate.net
Biodegradable Polymers PCL/Mg, PLA/Mg, PLGA/MgImproved mechanical properties and cell proliferation. mdpi.comfrontiersin.orgresearchgate.net Favorable microenvironment for cell growth. mdpi.com
Hydrogels Gelatin Methacryloyl (GelMA)/Mg²⁺, Polyethylene Glycol (PEG)/Mg²⁺Enhanced cell adhesion, proliferation, and osteogenic differentiation. physicsworld.comacs.org Sustained release of Mg²⁺ promotes bone regeneration. acs.org
Composites Mg/Hydroxyapatite, Mg/Bioactive Glass, Polymer/Mg CompositesImproved strength, biocompatibility, and controlled degradation. oatext.comdntb.gov.ua Stimulates vascularization and reduces inflammatory response. oatext.com

Advanced Methodologies for Magnesium Ion Research

Spectroscopic Techniques for Magnesium Ion Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for Mg²⁺ analysis. These techniques are foundational for determining the concentration and understanding the chemical environment of magnesium ions.

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a widely utilized and robust technique for the quantitative determination of magnesium. ontosight.aicsun.edu The fundamental principle of AAS lies in the absorption of light by free, ground-state atoms. ontosight.ai When a sample containing magnesium is introduced into a flame or a graphite (B72142) furnace, it is atomized, creating a population of gaseous magnesium atoms. ontosight.aithermofisher.com A light source, typically a hollow-cathode lamp containing magnesium, emits radiation at a characteristic wavelength that is specifically absorbed by the magnesium atoms in the sample. ontosight.aitechnologynetworks.com For magnesium, the primary absorption wavelength is 285.2 nm. ontosight.aicsun.edu

The amount of light absorbed is directly proportional to the concentration of the magnesium atoms in the light path, a relationship described by the Beer-Lambert law. technologynetworks.com This allows for highly sensitive and selective quantification of magnesium, even at parts-per-million (ppm) levels. csun.edu AAS is a well-established method for analyzing magnesium in a variety of samples, including clinical, environmental, and food matrices. ontosight.ai While powerful, potential interferences from other ions, such as phosphate (B84403), can sometimes suppress the signal, which may require the addition of releasing agents like lanthanum(III) ions. csun.edu

Key Parameters for AAS Analysis of Magnesium:

Parameter Value/Description Source(s)
Primary Wavelength 285.2125 nm mdpi.com
Secondary Wavelength 202.582 nm mdpi.com
Atomization Method Flame (Air/Acetylene) or Graphite Furnace ontosight.aithermofisher.com
Common Application Quantification in clinical, environmental, and food samples ontosight.ai

Inductively Coupled Plasma – Optical Emission Spectrophotometry (ICP-OES)

Inductively Coupled Plasma – Optical Emission Spectrophotometry (ICP-OES) is another powerful atomic emission technique for elemental analysis, including magnesium. nih.gov In this method, a liquid sample is introduced into a high-temperature plasma, typically generated from argon gas. The extreme temperature of the plasma (6,000 to 10,000 K) desolvates, vaporizes, atomizes, and excites the magnesium atoms.

As the excited atoms and ions relax to a lower energy state, they emit light at characteristic wavelengths. This emitted light is collected and passed through a spectrometer, which separates the light by wavelength. A detector then measures the intensity of the emitted light at specific wavelengths for magnesium. The intensity of the emission is directly proportional to the concentration of magnesium in the original sample. ICP-OES is known for its high sensitivity, wide linear dynamic range, and ability to perform multi-element analysis simultaneously. nih.gov Studies comparing ICP-OES with AAS for serum this compound levels have found no significant differences, indicating similar reliability for certain applications. nih.gov

Comparison of AAS and ICP-OES for Magnesium Analysis:

Feature Atomic Absorption Spectrophotometry (AAS) Inductively Coupled Plasma – OES (ICP-OES)
Principle Absorption of radiation by ground-state atoms Emission of radiation from excited atoms and ions
Temperature Lower (Flame: ~2300 °C) Higher (Plasma: 6,000-10,000 K)
Interferences More prone to chemical interferences Fewer chemical interferences, but prone to spectral interferences
Detection Limits Good (ppb range) Excellent (sub-ppb range)

| Multi-element Capability | Typically single-element | Simultaneous multi-element analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment, dynamics, and binding of magnesium ions. elifesciences.orgnih.gov The primary isotope used for this purpose is ²⁵Mg, which has a nuclear spin of -5/2. researchgate.net However, ²⁵Mg NMR faces challenges due to the isotope's low natural abundance (10%), small magnetogyric ratio, and large nuclear quadrupole moment, which often leads to broad signals and low sensitivity. rsc.org

Despite these challenges, advancements such as the use of ultra-high magnetic fields have significantly improved the resolution and sensitivity of ²⁵Mg NMR. This technique is particularly valuable for studying Mg²⁺ interactions with biological macromolecules like proteins and nucleic acids, as well as its coordination in various chemical compounds. nih.govnih.gov By monitoring changes in the NMR signal (e.g., chemical shifts, relaxation rates) upon titration with Mg²⁺, researchers can identify binding sites, determine binding affinities, and probe conformational changes induced by the ion. elifesciences.orgnih.govresearchgate.net For instance, ²⁵Mg solid-state NMR, often combined with density functional theory (DFT) calculations, has been used to characterize the coordination environments of magnesium in various organic and inorganic complexes. nih.govcam.ac.uk

Raman Spectroscopy for this compound Hydration Studies

Raman spectroscopy is a vibrational spectroscopy technique that provides insights into the structure and dynamics of molecules and ions in solution. It is particularly effective for studying the hydration shell of magnesium ions. cas.czacs.org Although a monatomic ion like Mg²⁺ does not have its own vibrations, it strongly perturbs the vibrational modes of the surrounding water molecules. acs.orgresearchgate.net

In aqueous solutions, the this compound is known to form a stable, octahedrally coordinated hexaaqua complex, [Mg(H₂O)₆]²⁺. cas.czacs.org Raman spectroscopy can detect the symmetric stretching mode (ν₁) of the Mg-O bonds within this complex. acs.org This vibration appears as a distinct, polarized band in the low-frequency region of the Raman spectrum, typically around 355-360 cm⁻¹. cas.czresearchgate.netacs.org The position and shape of this band are sensitive to the ion's environment, providing information on the strength and structure of the first hydration shell. cas.czacs.org Studies have shown that this interaction has a partially covalent character. cas.czacs.org Raman difference spectroscopy has further refined these studies, allowing for the quantitative extraction of the vibrational response of water molecules directly in the hydration shell. mdpi.com

Characteristic Raman Bands for Hydrated this compound:

Vibrational Mode Typical Wavenumber (cm⁻¹) Description Source(s)
ν₁ (Mg-O stretch) ~356 Symmetric stretching of the MgO₆ octahedron acs.org
ν₂ ~235 Depolarized mode of the MgO₆ octahedron acs.org

X-ray Crystallography and Cryo-Electron Microscopy in Macromolecular Studies

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of macromolecules at or near atomic resolution. These methods are indispensable for precisely locating magnesium ions within complex biological structures like proteins and RNA. frontiersin.org Magnesium ions are often critical for the proper folding and function of these molecules, particularly RNA, where they neutralize the dense negative charges of the phosphate backbone. cambridge.org

In X-ray crystallography, the electron density map generated from X-ray diffraction patterns allows for the identification of atoms. However, distinguishing Mg²⁺ from a water molecule (H₂O) can be challenging, especially at lower resolutions, as they have a similar number of electrons. researchgate.netnih.gov The identification relies on analyzing the coordination geometry, bond distances to coordinating atoms (typically oxygen), and B-factors. nih.gov At atomic resolution, it is more feasible to identify tightly bound magnesium ions. researchgate.netnih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes. While identifying small ions like Mg²⁺ remains a challenge, improvements in resolution and data processing are making it increasingly possible. frontiersin.org As of February 2024, approximately 33% of structures solved by cryo-EM and 35% by X-ray crystallography in the Protein Data Bank (PDB) contain metal ions, with Mg²⁺ being one of the most common. frontiersin.org

Electrochemical Methods for this compound Characterization

Electrochemical methods offer a sensitive and often low-cost approach for the detection and characterization of magnesium ions. These techniques are based on measuring electrical properties like potential or current that arise from chemical reactions involving the analyte.

One of the most common electrochemical tools is the ion-selective electrode (ISE) . techlabtrade.comntsensors.com A magnesium ISE is a sensor that generates an electrical potential proportional to the concentration (more accurately, the activity) of Mg²⁺ ions in a solution. techlabtrade.com These electrodes typically employ a polymeric membrane (e.g., PVC) doped with a specific ionophore that selectively binds to Mg²⁺ ions, facilitating their transport across the membrane and generating a potential difference. techlabtrade.comntsensors.com Magnesium ISEs are used in various applications, including measuring water hardness and analyzing mineral water. ntsensors.com

Voltammetric techniques , such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV), are also employed for Mg²⁺ analysis. researchgate.netmdpi.com These methods involve applying a varying potential to an electrode and measuring the resulting current. The reduction of Mg²⁺ to magnesium metal at the electrode surface produces a characteristic signal (a peak in the voltammogram) whose magnitude is related to the ion's concentration. researchgate.netmdpi.com Researchers have developed various modified electrodes, for instance, using cerium oxide microcuboids, to enhance the sensitivity and selectivity of voltammetric detection. mdpi.com Such sensors can achieve detection limits in the micromolar (µM) range. mdpi.com Studies have also investigated the electrochemical behavior of Mg²⁺ in non-aqueous environments, such as molten salts, which is relevant for applications like magnesium-ion batteries. researchgate.net

Performance of a Square Wave Voltammetry-Based Mg²⁺ Sensor:

Parameter Value Source(s)
Sensor Material Cerium Oxide (CeO₂) microcuboids on Glassy Carbon Electrode mdpi.com
Linear Detection Range 0–3 mM mdpi.com
Sensitivity 2.856 μA mM⁻¹ mdpi.com
Limit of Detection (LOD) 19.84 μM mdpi.com
Limit of Quantification (LOQ) 66.06 μM mdpi.com

Advanced Computational Modeling and Simulation Approaches

The study of magnesium ions (Mg²⁺) has been significantly enhanced by the application of advanced computational modeling and simulation techniques. These methods provide insights at an atomic level that are often difficult to obtain through experimental means alone. They allow for the detailed investigation of Mg²⁺ interactions with its environment, which is crucial for understanding its roles in chemistry and biology.

Molecular Dynamics (MD) Simulations for this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For this compound systems, MD simulations provide a dynamic, atom-level picture of how Mg²⁺ interacts with other entities such as biomolecules and water. mpg.deresearchgate.net These simulations are essential for understanding the structural and functional roles of magnesium in various biological processes. mpg.descispace.com

MD simulations offer an unparalleled atomistic resolution for studying the interactions between magnesium ions and biological macromolecules like proteins and nucleic acids. mpg.detandfonline.com These simulations can reveal the specific binding sites of Mg²⁺ on biomolecules and the nature of these interactions, which can be either direct (inner-sphere) or water-mediated (outer-sphere). scispace.com For example, in RNA, Mg²⁺ is crucial for stabilizing tertiary structures by mitigating the negative charges of the phosphate backbone. nih.govcambridge.org MD simulations have been used to explore these interactions in detail, showing how Mg²⁺ coordinates with oxygen atoms from phosphate groups and nucleobases. aip.org Similarly, in proteins such as FTase, simulations have helped identify key aspartic acid residues involved in coordinating Mg²⁺ in the active site, which is vital for its catalytic function. nih.gov The development of improved force fields for Mg²⁺ has been a critical step, enabling more accurate simulations that can predict binding behavior and even discover new binding sites on large biomolecules. mpg.de

BiomoleculeKey Interacting Residues/GroupsType of InteractionSimulation Finding
RNAPhosphate backbone, Nucleobase oxygen atomsInner and Outer-sphere coordinationStabilizes tertiary structure by charge mitigation. nih.govcambridge.org
DNAMajor and minor grooves, Phosphate backbonePrimarily outer-sphere (hexahydrated)Prefers binding to the wider major groove. tandfonline.com
F₁-ATPaseβ- and γ-phosphates of ATPInner-sphere coordinationMg²⁺ coordination is crucial for ATP hydrolysis. aip.org
FTaseAspartic acid residues, Phosphate groups of FPPInner-sphere coordinationAddition of Mg²⁺ induces conformational changes in the active site. nih.gov

The behavior of magnesium ions in aqueous solutions is dominated by their strong interaction with water molecules. scispace.com Due to its high charge density, Mg²⁺ forms a stable, octahedrally coordinated first hydration shell consisting of six water molecules. rsc.orgmpg.de MD simulations are instrumental in studying the structure and dynamics of these hydration shells. nih.gov First-principles MD simulations, which derive forces from electronic structure calculations, provide a highly accurate description of these systems. rsc.orgrsc.org

Simulations have shown that the water exchange between the first and second hydration shells of Mg²⁺ is a slow process, on the order of microseconds, making it challenging to study with conventional MD. mpg.dechemrxiv.org Despite this, simulations have revealed that the exchange often occurs through an indirect mechanism where a water molecule from the second shell replaces one from the first shell in a concerted motion. mpg.de The accuracy of these simulations is highly dependent on the water model and the ion's force field parameters used. researchgate.netacs.org Researchers have developed new Mg²⁺ parameters to better reproduce experimental kinetic data on water exchange, leading to more reliable simulations of Mg²⁺ in biological systems. researchgate.netacs.org

PropertySimulation FindingMethod
First Hydration Shell Coordination6 water molecules in an octahedral arrangement. rsc.orgFirst-principles MD
Water Residence Time (First Shell)Underestimated by orders of magnitude in early models. researchgate.netacs.orgClassical MD
Water Exchange MechanismPredominantly indirect, concerted exchange. mpg.deTransition Path Sampling
Influence of Counter-ions (e.g., Cl⁻)Affects water exchange rates in the second hydration shell. rsc.orgrsc.orgFirst-principles MD
Atomistic Description of this compound Interactions with Biomolecules

Density Functional Theory (DFT) for Electronic Structure and Diffusion

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the properties of magnesium-containing compounds and the diffusion of Mg²⁺ ions in materials. researchgate.networldscientific.com

DFT calculations can accurately predict properties like band gaps and the density of states for materials such as magnesium silicide (Mg₂Si) and sodium magnesium chloride (NaMgCl₃). nih.govmdpi.com For instance, DFT has been used to calculate the indirect band gap of NaMgCl₃ to be 4.16 eV. nih.gov Such studies are crucial for understanding the electronic and optical properties of these materials. nih.govfrontiersin.org

In the context of magnesium-ion batteries, DFT is a vital tool for predicting the feasibility of Mg²⁺ diffusion in potential electrode materials. chemrxiv.org It can calculate the energy barriers for ion movement, which is a critical factor for battery performance. rsc.orgnih.gov For example, DFT studies on α-MoO₃, a potential cathode material, have shown that the choice of the functional (non-hybrid vs. hybrid) significantly impacts the calculated diffusion barriers, with hybrid functionals predicting higher, potentially prohibitive, energy barriers for Mg²⁺ movement. rsc.org Conversely, for phosphorene as a potential anode, DFT calculations revealed a very low and anisotropic diffusion barrier of just 0.09 eV, suggesting it could be a promising material. rsc.orgnih.gov

MaterialProperty InvestigatedDFT Finding
PhosphoreneMg²⁺ diffusion barrierAnisotropic, with a low barrier of 0.09 eV along the zigzag direction. rsc.orgnih.gov
α-MoO₃Mg²⁺ diffusion energeticsHybrid functionals predict largely inaccessible diffusion channels. rsc.org
MgNiMnO₄Mg²⁺ diffusionDiffusion is energetically unfavorable. researchgate.net
NaMgCl₃Electronic StructureIndirect band gap of 4.16 eV. nih.gov
Mg₂SiElectronic StructureIndirect band gap of 0.896 eV. mdpi.com

Quantum Chemical Computations for Metal-Ligand Interactions

Quantum chemical (QC) computations provide a high-level theoretical framework for studying the intricate details of metal-ligand interactions involving magnesium ions. researchgate.net These methods can accurately determine the binding energies, geometries, and electronic properties of Mg²⁺ complexes. researchgate.netarxiv.org

QC calculations have been employed to study the interaction of Mg²⁺ with a variety of ligands, from simple water molecules to complex organic and biological molecules like DNA bases and carboxylates. researchgate.netfrontiersin.orgnih.gov Studies have confirmed that Mg²⁺ prefers to bind at bidentate positions in DNA bases and that its binding energy is greater than that of Ca²⁺. researchgate.net For complexes with neutral ligands like water, methanol (B129727), and formamide, DFT calculations have shown that ligand-to-metal charge transfer and steric crowding are key factors determining binding preferences. acs.org These computations are also essential for understanding the stability of magnesium-containing complexes in solution, which is critical for applications like the design of metalloprotein inhibitors. arxiv.org Furthermore, QC methods have been used to develop and parameterize more efficient classical models, such as the ABEEMσπ/MM fluctuating charge model, for use in large-scale MD simulations. researchgate.net

Machine Learning Approaches for this compound Binding Site Prediction

The identification of metal ion binding sites in biomolecules is a significant challenge. Recently, machine learning (ML) and deep learning algorithms have emerged as powerful tools to predict Mg²⁺ binding sites with high accuracy and efficiency. nih.govcambridge.orgd-nb.info

These methods typically use the 3D structure of a biomolecule, such as an RNA, as input and leverage features like geometry and electrostatics to predict the probability of finding a bound Mg²⁺ ion. nih.govcambridge.org For example, the MgNet model, a deep learning graphical convolutional neural network, was trained on a large dataset of RNA structures to predict Mg²⁺ density distributions. nih.govcambridge.org Cross-validation showed that MgNet could identify nearly half of the experimentally determined Mg²⁺ binding sites with high accuracy. nih.govcambridge.org Another approach, RMSIF, uses geometric deep learning based on the molecular surface to predict binding sites and has shown superior performance compared to other methods. nih.gov Deep neural network (DNN) algorithms have also been applied to predict Mg²⁺ binding residues in proteins, incorporating various features like amino acid properties, predicted structural information, and disorder values to improve accuracy. d-nb.infofrontiersin.org Saliency analysis, a technique used in ML, can further identify the key atomic features that are most critical for determining ion binding. nih.govcambridge.org

Model/AlgorithmApproachKey Features UsedPerformance Highlight
MgNetDeep learning graphical convolutional neural networkGeometrical and electrostatic features of RNAIdentified nearly 50% of true Mg²⁺ binding sites in a large dataset. nih.govcambridge.org
RMSIFGeometric deep learningMolecular surface shape and chemical propertiesAchieved superior success rates compared to state-of-the-art methods. nih.gov
Deep Neural Network (DNN)Fully-connected layersAmino acid properties, physicochemical characteristics, structural informationOutperformed previous methods like IonSeq in cross-validation tests. d-nb.info

Emerging Analytical and Sensing Technologies for this compound Detection

The accurate and rapid quantification of magnesium ions (Mg²⁺) is crucial across various scientific domains. Traditional analytical methods, while precise, often rely on expensive, lab-based equipment and trained personnel. nih.gov This has spurred the development of advanced, user-friendly, and portable technologies for this compound detection. These emerging methodologies aim to provide sensitive, selective, and on-demand analysis, particularly for point-of-care and environmental monitoring applications.

Paper-Based Analytical Devices for Rapid this compound Sensing

Paper-based analytical devices (µPADs) have emerged as a transformative technology, offering an affordable, versatile, and accessible platform for analyte detection. rsc.org These devices leverage the inherent properties of paper, such as its fibrous structure and wicking action, to create microfluidic channels for performing chemical assays. nih.govnih.gov Their low cost, portability, ease of use, and disposability make them ideal for applications outside of traditional laboratory settings. researchgate.netresearchgate.net

The fundamental principle of µPADs for this compound detection is often based on colorimetric analysis. nih.gov In this approach, a specific chromogenic reagent is immobilized on the paper substrate. When a sample containing magnesium ions is introduced, it wicks through the paper and reacts with the reagent, producing a colored product. The intensity of the color is proportional to the concentration of magnesium ions in the sample and can be quantified using simple imaging tools like a flatbed scanner or a smartphone camera, coupled with image analysis software. nih.gov

Several colorimetric methods have been adapted for use in µPADs. The xylidyl blue assay is a common method where magnesium ions form a purple complex with the reagent in an alkaline environment. nih.gov To enhance selectivity, a chelating agent like Glycoletherdiamine-tetraacetic acid (GEDTA) is often included to mask interference from calcium ions. Another reagent used is eriochrome cyanine, which forms an intense orange-reddish complex with magnesium. researchgate.net

Recent research has demonstrated the successful development of µPADs for magnesium determination in various biological fluids. For instance, a µPAD was developed for the simultaneous determination of calcium and magnesium ions in human serum. This device required only 4 µL of serum and provided results within 10 minutes, with a limit of detection for magnesium of 0.04 mmol L⁻¹. nih.gov Another study focused on creating a µPAD for quantifying magnesium in saliva, a non-invasive alternative to blood sampling. researchgate.net This device, based on the reaction with eriochrome cyanine, had a detection limit of 62 µM and demonstrated stability for up to three months when stored under a modified atmosphere. researchgate.net

The fabrication of these devices involves creating hydrophobic barriers on hydrophilic paper (like chromatography or filter paper) to define the microfluidic channels. rsc.org Techniques such as wax printing are commonly employed due to their simplicity and low cost. rsc.org The versatility of µPADs allows for the development of multi-analyte sensing platforms on a single device, as demonstrated by systems capable of detecting magnesium ions alongside other biomarkers like glucose and pH. mdpi.com

Chemometric Analysis in this compound Determination

Chemometrics employs mathematical and statistical methods to extract maximum relevant information from chemical data. In the context of this compound determination, chemometric techniques are powerful tools for improving the accuracy, precision, and selectivity of analytical methods, especially when analyzing complex samples where matrix effects and spectral interferences are significant. researchgate.netdiva-portal.org

Spectrophotometric methods for magnesium quantification, such as the Mg-Xylidyl Blue-I method, are widely used. The concentration is typically determined based on the Lambert-Beer law, which relates absorbance to concentration. researchgate.net However, in complex matrices like serum, other components can interfere with the measurement. researchgate.net Chemometric analysis can address this by analyzing the entire spectrum of the sample rather than just the absorbance at a single wavelength. mdpi.com Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), are particularly useful. mdpi.comrsc.org These methods model the relationship between the spectral data and the analyte concentration, effectively filtering out noise and interferences.

One study highlighted the importance of chemometrics in the accurate calculation of serum magnesium using the Xylydil Blue-I method. researchgate.net It compared the standard calculation, which often ignores the molar absorptivity (ε) factor by assuming a fixed value, with a formula that incorporates it. researchgate.net The standard solution of magnesium is typically aqueous, which has a different matrix and pH compared to serum. This discrepancy can lead to analytical errors. researchgate.net By applying a chemometric approach and performing a comparative statistical analysis (Paired T-test), the study demonstrated that calculations based on molar absorptivity could measure serum magnesium more accurately. researchgate.net

Another application of chemometrics is in the simultaneous determination of multiple ions. A study utilizing infrared attenuated total reflection (IR-ATR) spectroscopy combined with multivariate data analysis successfully quantified several ion pairs, including Magnesium chloride (MgCl₂), in aqueous solutions. rsc.org By applying Principal Component Analysis (PCA) and Principal Component Regression (PCR), the method could discriminate the spectral information arising from each salt in the mixture, enabling their simultaneous quantification. rsc.org This approach demonstrates the capability of chemometrics to deconvolve complex chemical data and extract quantitative information that would be inaccessible with traditional univariate analysis.

Future Directions and Interdisciplinary Research in Magnesium Ion Science

Bridging Scales: From Atomistic to System-Level Understanding of Magnesium Ion Dynamics

A significant frontier in this compound research is the integration of computational and experimental techniques to understand its dynamics across multiple scales, from single-ion behavior to its function in complex biological and material systems.

At the atomistic level, molecular dynamics (MD) simulations are crucial for providing high-resolution insights into the behavior of Mg²⁺. mpg.de Researchers have been developing improved models for Mg²⁺ for use in these simulations, aiming for a more accurate depiction of its interactions with water molecules and biomolecules. mpg.de These models are critical for understanding phenomena like the slow exchange rates of water and ligands in the first coordination sphere of Mg²⁺, a key challenge in simulations. nih.gov For instance, recent models have successfully reproduced experimental properties such as ion-water coordination and the energy barrier for inner-sphere water exchange, enabling the discovery of Mg²⁺ binding sites on large biomolecules like RNA. mpg.de Computational studies have also explored the binding preferences of Mg²⁺ versus other ions, like potassium (K⁺), in specific pockets of RNA structures, using techniques like umbrella sampling to calculate the potential of mean force. acs.org

These multiscale approaches are essential for connecting the fundamental chemical properties of the this compound to its function at the macroscopic level, be it in a battery or a biological cell. nih.govresearchgate.netmdpi.com

Development of Novel Materials and Technologies Mediated by this compound

The unique properties of the this compound are at the heart of several emerging technologies, from next-generation energy storage to advanced biomedical devices.

Magnesium-Ion Batteries: As an alternative to lithium-ion batteries, magnesium-ion (Mg-ion) batteries offer compelling advantages, including the high natural abundance and lower cost of magnesium. mdpi.comuwaterloo.ca The divalent nature of Mg²⁺ means it can theoretically provide a higher volumetric energy density than lithium. mdpi.comwikipedia.org Research is intensely focused on overcoming key challenges, such as slow ion diffusion kinetics and the formation of passivating layers on the electrode surface. mdpi.com

Recent breakthroughs include the development of novel electrolytes that are non-corrosive, non-flammable, and enable highly efficient magnesium deposition. uwaterloo.ca Computational methods like Density Functional Theory (DFT) and MD simulations are being used to design and evaluate new battery components. mdpi.com For example, simulations have been used to assess ion diffusion in different cathode materials and validate the conductivity of advanced electrolytes. mdpi.com

Mg-ion Battery Performance Metrics
Metric Value/Finding
Theoretical Volumetric Energy Density~3833 mAh/mL mdpi.com
Practical Energy Density500–1000 mAh/g mdpi.com
Capacity Retention (Sulphur-graphene cathodes)92% after 500 cycles mdpi.com
Ionic Conductivity (HMDS₂Mg electrolyte)1.2 × 10⁻² S/cm mdpi.com

Biodegradable Magnesium Alloys: In the biomedical field, magnesium and its alloys are being developed as biodegradable materials for orthopedic implants and cardiovascular stents. nih.govsapub.orgtandfonline.comoup.com Their mechanical properties can closely match those of natural bone, and their ability to degrade and be absorbed by the body eliminates the need for second removal surgeries. nih.govsapub.org

The key challenge is controlling the corrosion rate to match the healing time of the tissue. sapub.orgtandfonline.com This is addressed through alloying Mg with other biocompatible elements like zinc (Zn), calcium (Ca), yttrium (Y), and zirconium (Zr). sapub.orgtandfonline.commdpi.com These elements can refine the grain structure, improve corrosion resistance, and enhance mechanical strength. sapub.org For example, WE43 alloys, which contain yttrium, have shown promise as biodegradable and biocompatible implant materials. tandfonline.com Research continues to explore novel alloy compositions and surface modifications to precisely tune degradation behavior and enhance biological performance. nih.govtandfonline.comoup.com

Magnesium in Catalysis: The this compound is a crucial cofactor in many enzymatic reactions, where it facilitates catalysis by stabilizing structures and activating substrates. catalysis.blogcdnsciencepub.com It plays a key role in reactions involving phosphate (B84403) transfer, such as those catalyzed by enzymes that synthesize or utilize ATP. cdnsciencepub.comwikipedia.org Models of its catalytic function suggest that Mg²⁺ can stabilize enolate-like transition states and reduce electrostatic repulsion between a substrate and a catalytic base. cdnsciencepub.com In hammerhead ribozymes, Mg²⁺ ions are directly involved in the catalytic mechanism, with activity increasing linearly with Mg²⁺ concentration, suggesting the involvement of a weakly bound catalytic ion. jle.comnih.gov The catalytic properties of Mg²⁺ are also being explored in non-biological contexts, such as promoting the reduction of oxygen in electrochemical systems. rsc.org

Systems-Level Modeling of this compound Networks and Pathways

To comprehend the collective behavior of magnesium ions within complex systems, researchers are developing models that describe the intricate networks and pathways governing Mg²⁺ homeostasis and transport. mdpi.com

In biology, maintaining Mg²⁺ concentration within a narrow physiological range is essential for cellular function. mdpi.comontosight.ainih.gov This is achieved through a coordinated network of ion channels and transporters on the membranes of cells and organelles. mdpi.comontosight.ai Systems-level models of these networks are being constructed for organisms like yeast and plants. researchgate.net These models depict how different families of transporters, such as the CorA-type and ACDP-type, work together to manage Mg²⁺ uptake into the cytoplasm and sequestration into vacuoles in response to environmental changes. researchgate.net Mg²⁺ also influences numerous signaling pathways, including the MAPK/ERK pathway, which regulates fundamental cellular processes. oup.comontosight.ai

Computational modeling is also being applied to understand Mg²⁺ transport in specific physiological contexts. For example, sex-specific computational models of renal electrolyte transport are used to investigate how genetic disorders affecting sodium transporters lead to complex compensatory mechanisms in magnesium handling by the kidneys. nih.gov These models can predict how alterations in transporter activity and tubular structure impact Mg²⁺ preservation or wasting. nih.gov

In the context of materials science, particularly for Mg-ion batteries, continuum modeling of the electrolyte constitutes a systems-level approach. researchgate.netnih.gov These models treat the electrolyte as a system, accounting for the interactions between Mg²⁺ ions, anions, and solvent molecules. By simulating the formation of ion clusters and their effect on transport properties and electrode kinetics, these models provide a holistic view of the factors limiting battery performance and can guide the design of improved electrolyte systems. nih.gov

Q & A

Basic Research Questions

Q. How can researchers accurately quantify magnesium ion concentrations in aqueous solutions?

  • Methodological Answer: Atomic absorption spectrometry (AAS) is a standard technique for quantifying Mg²⁺. Prepare standard solutions using lanthanum to suppress matrix interference. For example, dilute magnesium standards (1 mg/mL) into aliquots (5–20 mL) and mix with 20 mL of lanthanum solution to stabilize ions. Validate measurements with triplicate samples and use calibration curves for precision . To minimize errors, ensure proper dilution factors and account for instrumental drift via blank corrections.

Q. What experimental approaches confirm the empirical formula of magnesium oxide (MgO)?

  • Methodological Answer: Use gravimetric analysis by combusting magnesium ribbon in a crucible and measuring mass changes. Calculate the Mg:O ratio from mass data. For example, record pre- and post-combustion masses, accounting for oxidation efficiency. Error analysis should include uncertainties in mass measurements (e.g., ±0.0001 g) and stoichiometric deviations due to incomplete combustion or moisture absorption .

Q. How do researchers design experiments to study this compound interactions in multi-ionic systems?

  • Methodological Answer: Apply uniform experimental design (UED) to evaluate Mg²⁺ interactions with coexisting ions (e.g., Na⁺, Ca²⁺). For example, use a U*10(10⁴) uniform design table to test 10 levels of 4 factors (e.g., Na⁺, K⁺, CO₃²⁻, HCO₃⁻). Analyze results via regression models to identify dominant interactions and optimize ion concentration ranges .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound behavior across biochemical and material science studies?

  • Methodological Answer: Use hypothesis testing and regression analysis to reconcile conflicting data. For instance, if Mg²⁺ shows opposing effects on enzyme kinetics (e.g., Ref nuclease activity), compare reaction rates under controlled pH (7.5–8.5) and Mg²⁺ concentrations (10–15 mM). Statistically validate results via ANOVA and report confidence intervals to distinguish experimental noise from mechanistic differences .

Q. How can Donnan dialysis be optimized for selective this compound removal from complex aqueous matrices?

  • Methodological Answer: Apply Doehlert experimental design to model Mg²⁺ removal efficiency. Test variables like counter-ion concentration (Na⁺), membrane type, and feed pH. Use response surface methodology (RSM) to derive a predictive equation for optimal conditions. For example, a 2³ factorial design identified NaCl concentration as the dominant factor, achieving >90% Mg²⁺ removal in surface water .

Q. What computational and experimental strategies address this compound diffusion challenges in battery cathodes?

  • Methodological Answer: Combine density functional theory (DFT) with electrochemical testing. For MnO₂/MXene–Ti₃C₂ cathodes, simulate Mg²⁺ diffusion barriers using first-principles calculations. Validate with cyclic voltammetry (CV) and galvanostatic cycling. Address slow Mg²⁺ kinetics by doping cathode materials with transition metals (e.g., Fe, Co) to enhance lattice conductivity .

Q. How do magnesium ions influence quantum coherence in ion trap systems?

  • Methodological Answer: Use Penning traps with laser-cooled Mg⁺ crystals (10³–10⁵ ions) to study sympathetic cooling of co-trapped species (e.g., Ar³⁺). Monitor fluorescence signals via integrated optical fibers (80–100 µm proximity) to detect qubit states. Optimize trapping voltages (1–10 V) and laser cooling parameters (Doppler cooling at 280 nm) to extend coherence times .

Methodological Tables

Table 1. Key Parameters for Mg²⁺ Quantification via AAS

ParameterValue/RangePurposeReference
Lanthanum solution20 mL/100 mLSuppress matrix interference
Detection limit0.01 µg/mLEnsure sensitivity
Calibration range0.1–2.0 µg/mLCover expected concentrations

Table 2. Doehlert Design Variables for Mg²⁺ Removal via Donnan Dialysis

FactorLevels TestedOptimal ValueEfficiency
NaCl concentration0.1–1.0 M0.8 M92%
Membrane typeCEM-1, CEM-2CEM-2 (high flux)89%
Feed pH6.0–8.07.595%
Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.